JNJ-16241199
Description
R-306465 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inhibits HDAC1; structure in first source
Properties
IUPAC Name |
N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBJZVSRNUIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209218 | |
| Record name | R-306465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604769-01-9 | |
| Record name | R-306465 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-306465 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-306465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-306465 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-16241199 (Quisinostat): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-16241199, also known as Quisinostat, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. It exhibits broad-spectrum anti-tumor activity against both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of Quisinostat in cancer cells, focusing on its molecular targets, downstream signaling pathways, and preclinical efficacy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapies.
Core Mechanism of Action: Pan-HDAC Inhibition
Quisinostat exerts its primary anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins. The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of various genes, including tumor suppressor genes.
By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones, promoting a more relaxed chromatin state and facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis. Quisinostat is a pan-HDAC inhibitor, targeting multiple HDAC isoforms with high potency, particularly against class I HDACs.
Quantitative Data Summary
In Vitro HDAC Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 - 0.16 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
Data compiled from multiple preclinical studies.[1]
In Vitro Anti-proliferative Activity in Cancer Cell Lines
Quisinostat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The table below presents the IC50 values for select cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | - |
| C170HM2 | Colorectal Liver Metastases | - |
| A549 | Non-Small Cell Lung Cancer | 82.4 (48h), 42.0 (72h) |
| HCCLM3 | Hepatocellular Carcinoma | - |
| SMMC-7721 | Hepatocellular Carcinoma | - |
| HepG2 | Hepatocellular Carcinoma | - |
| Pediatric Preclinical Testing Program (PPTP) Panel | Various Pediatric Cancers | Median: 2.2 (Range: <1 - 19) |
Note: Specific IC50 values for HCT116, C170HM2, HCCLM3, and SMMC-7721 were not explicitly stated in the provided search results, but potent activity was described.[2][3]
In Vivo Anti-tumor Efficacy in Xenograft Models
Quisinostat has shown significant anti-tumor activity in various preclinical xenograft models.
| Cancer Model | Mouse Strain | Treatment | Outcome |
| HCT116 Colon Carcinoma | Athymic nu/nu mice | 10 mg/kg i.p. or 40 mg/kg p.o. for 3 days | Complete tumor growth inhibition |
| C170HM2 Colorectal Liver Metastases | MFI nude mice | - | More potent inhibition than in HCT116 |
| Glioblastoma | - | 5 mg/kg i.p. daily x 21 | Significant delay in tumor growth |
| T-cell Acute Lymphoblastic Leukemia (ALL) | - | 2.5 mg/kg i.p. daily x 21 | Complete response in 2 xenografts |
| HCCLM3 Hepatocellular Carcinoma | Athymic nude mice | 10 mg/kg i.p. 5 times/week for 4 weeks | Marked repression of tumor growth |
| Rhabdomyosarcoma | - | 5 mg/kg i.p. | Induction of cleaved PARP |
| SCCOHT (BIN67-derived) | - | 10 or 20 mg/kg | Suppression of tumor growth |
Data compiled from multiple preclinical studies.[2][3][4][5][6]
Key Signaling Pathways Modulated by Quisinostat
Quisinostat's anti-cancer effects are mediated through the modulation of several critical signaling pathways that control cell survival, proliferation, and apoptosis.
Induction of Cell Cycle Arrest via the PI3K/AKT/p21 Pathway
Quisinostat induces G0/G1 cell cycle arrest in cancer cells by targeting the PI3K/AKT signaling pathway. Inhibition of HDACs by Quisinostat leads to the downregulation of PI3K-p110 and PI3K-p85 subunits, as well as a decrease in the phosphorylation of AKT at serine 473. This inactivation of the PI3K/AKT pathway results in the upregulation of the cyclin-dependent kinase inhibitor p21.[7] p21, in turn, inhibits the activity of cyclin/CDK complexes, thereby halting cell cycle progression at the G0/G1 checkpoint.
Caption: Quisinostat-mediated inhibition of the PI3K/AKT/p21 pathway leading to cell cycle arrest.
Induction of Apoptosis via the JNK/c-jun/caspase-3 Pathway
Quisinostat promotes apoptosis in cancer cells through the activation of the JNK/c-jun signaling cascade. Treatment with Quisinostat leads to an increase in the phosphorylation of JNK and its downstream target, c-jun.[7] Activated c-jun, a component of the AP-1 transcription factor, can then regulate the expression of pro-apoptotic genes. This signaling cascade culminates in the activation of effector caspases, such as caspase-3, leading to the cleavage of PARP and the execution of apoptosis.[7]
Caption: Quisinostat-induced apoptosis via the JNK/c-jun/caspase-3 signaling pathway.
Activation of p53 through Acetylation
Quisinostat has been shown to increase the acetylation of the tumor suppressor protein p53 at lysine residues K381/K382.[8] This acetylation is crucial for the activation of p53.[5] Activated p53 can then transcriptionally upregulate target genes, such as p21, further contributing to cell cycle arrest and apoptosis. The increased acetylation of p53 is thought to be a result of Quisinostat impairing the interaction between HDAC6 and p53.[8]
Caption: Mechanism of p53 activation by Quisinostat-induced acetylation.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to assess the effect of Quisinostat on the proliferation of hepatocellular carcinoma cell lines HCCLM3 and SMMC-7721.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Quisinostat (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation in the PI3K/AKT and JNK signaling pathways following Quisinostat treatment.
-
Cell Lysis: Treat cancer cells with desired concentrations of Quisinostat for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-AKT (Ser473): 1:500
-
Total AKT: 1:1000
-
p-JNK: -
-
Total JNK: -
-
p-c-jun: -
-
Total c-jun: -
-
Cleaved Caspase-3: -
-
Cleaved PARP: -
-
p21: -
-
Acetylated p53 (K381/K382): -
-
Total p53: -
-
GAPDH or β-actin (loading control): -
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Note: Specific antibody details and dilutions may need to be optimized for different cell lines and experimental conditions.
In Vivo Xenograft Study
This protocol is based on the study of Quisinostat in an HCCLM3 hepatocellular carcinoma xenograft model.
-
Animal Model: Use athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 2-3 pieces of approximately 1 mm³ of HCCLM3 tumor tissue into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow for 7 days. Once tumors are established, randomly divide the mice into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: Administer 5% (v/v) DMSO in a suitable vehicle via intraperitoneal (i.p.) injection.
-
Quisinostat: Administer Quisinostat at a dose of 10 mg/kg via i.p. injection.
-
-
Treatment Schedule: Administer the treatments five times per week for 4 weeks.
-
Monitoring: Monitor the body weight of the mice every two days and measure the tumor volume every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3, TUNEL staining).
Caption: General experimental workflow for preclinical evaluation of Quisinostat.
Conclusion
This compound (Quisinostat) is a potent pan-HDAC inhibitor with a multifaceted mechanism of action in cancer cells. By inducing histone hyperacetylation, it reactivates the expression of tumor suppressor genes and modulates critical signaling pathways involved in cell cycle control and apoptosis. Specifically, its ability to inhibit the PI3K/AKT pathway and activate the JNK/c-jun pathway, coupled with its capacity to induce p53 acetylation, underscores its robust anti-tumorigenic properties. The preclinical data strongly support its continued investigation as a therapeutic agent for a variety of cancers. This technical guide provides a foundational understanding of Quisinostat's mechanism of action to aid researchers and clinicians in the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-16241199: A Potent and Selective Histone Deacetylase Inhibitor for Oncological Research
A Technical Overview for Researchers and Drug Development Professionals
JNJ-16241199, also known as R306465, is a novel, orally active, hydroxamate-based histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in preclinical cancer models. Its potent and selective activity against specific HDAC isoforms positions it as a valuable tool for investigating the therapeutic potential of HDAC inhibition in a variety of malignancies. This document provides a comprehensive technical guide on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.
Quantitative Data Summary
The following tables provide a structured overview of the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative effects on a range of cancer cell lines.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 3.3[1][2] |
| HDAC8 | 23[1][2] |
Table 1: In Vitro HDAC Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective nature of this compound, with a notable preference for HDAC1 over HDAC8.
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | Not explicitly stated, but induces p21 expression |
| H460 | Lung Carcinoma | Not explicitly stated, but shows tumor growth inhibition in vivo |
| HCT116 | Colon Carcinoma | Not explicitly stated, but shows tumor growth inhibition in vivo |
| Various Hematological Malignancies | ALL, AML, CLL, CML, Lymphoma, Myeloma | 15 - 486[1] |
| HMEC (proliferating) | Primary Human Mammary Epithelial | 32[1] |
| HMEC (quiescent) | Primary Human Mammary Epithelial | 7815[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer and Normal Cells. The data highlights the broad-spectrum anti-tumor activity of this compound against both solid and hematological malignancies, while exhibiting significantly less potency against non-proliferating normal cells.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC8 enzymes are used. A commercially available fluorogenic HDAC substrate, such as a fluorophore-conjugated acetylated peptide, is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound are incubated together in a 96-well plate format.
-
Deacetylation and Development: The HDAC enzyme deacetylates the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC enzyme activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the untreated control.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with different concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and the sub-G1 population, which is indicative of apoptosis.
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., A2780 ovarian, H460 lung, or HCT116 colon) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) at specified doses and schedules (e.g., 10-40 mg/kg/day for 28 days)[1]. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and the workflow of a typical in vivo efficacy study.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates how this compound inhibits HDAC1 and HDAC8, leading to increased histone acetylation, upregulation of p21, and subsequent cell cycle arrest and apoptosis.
Figure 2: Workflow for an In Vivo Xenograft Study. This diagram outlines the key steps involved in evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.
References
In-Vitro Pharmacology of JNJ-16241199 (Quisinostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat, is a second-generation, orally active, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines, positioning it as a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the in-vitro studies of this compound, focusing on its inhibitory activity, effects on cellular mechanisms, and the underlying signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize the key quantitative data from in-vitro studies.
Table 1: In-vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC8 | 23 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
Data sourced from Selleck Chemicals and MedChemExpress.[2][3]
Table 2: In-vitro Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Median | Various | 2.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | <1 |
| CHLA-9 | Neuroblastoma | <1 |
| CHLA-258 | Neuroblastoma | <1 |
| NB-EBc1 | Neuroblastoma | 19 |
| HCT-116 | Colorectal Carcinoma | - |
| A2780 | Ovarian Carcinoma | - |
| HCCLM3 | Hepatocellular Carcinoma | - |
| SMMC-7721 | Hepatocellular Carcinoma | - |
The median IC50 is based on the Pediatric Preclinical Testing Program (PPTP) in vitro panel.[4][5] Specific IC50 values for HCT-116, A2780, HCCLM3, and SMMC-7721 were not explicitly provided in the search results, but potent activity was noted.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Cell Cycle Arrest via the PI3K/AKT/p21 Pathway
Quisinostat induces G0/G1 cell cycle arrest by influencing the PI3K/AKT/p21 signaling cascade.[6][7] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes required for G1/S phase transition. The downregulation of the PI3K/AKT pathway by Quisinostat further contributes to the induction of p21.[6]
Apoptosis Induction via the JNK/c-jun/caspase-3 Pathway
Quisinostat also triggers apoptosis through the activation of the JNK/c-jun signaling pathway.[6][7] This leads to the activation of the caspase cascade, culminating in the cleavage of caspase-3 and the execution of apoptosis.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
HDAC Enzyme Inhibition Assay (HDAC-Glo™ I/II Assay)
This protocol is adapted from the Promega HDAC-Glo™ I/II Assay technical manual.[3][4][6]
Objective: To determine the in-vitro inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
HDAC-Glo™ I/II Substrate
-
HDAC-Glo™ I/II Buffer
-
Developer Reagent
-
This compound (Quisinostat)
-
White-walled multi-well plates (96- or 384-well)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in HDAC-Glo™ I/II Buffer. Include a no-inhibitor control (buffer only).
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC-Glo™ I/II Buffer.
-
Assay Reaction:
-
Add the diluted this compound or control to the wells of the assay plate.
-
Add the diluted HDAC enzyme to the wells.
-
Include a no-enzyme control (buffer only).
-
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by mixing the HDAC-Glo™ I/II Substrate and Developer Reagent in HDAC-Glo™ I/II Buffer according to the manufacturer's instructions.
-
Signal Development: Add the HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 15-45 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8 or MTT)
This protocol is a generalized procedure based on common cell viability assays.[8][9]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A2780)
-
Complete cell culture medium
-
This compound (Quisinostat)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay, add the MTT reagent and incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO).
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for cell cycle analysis using propidium iodide (PI) staining.[10][11]
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (Quisinostat)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blot
This protocol describes the detection of apoptosis-related proteins by Western blotting.[8][12]
Objective: To assess the induction of apoptosis by this compound through the analysis of key apoptotic protein expression.
Materials:
-
Cancer cell lines
-
This compound (Quisinostat)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptotic proteins in treated versus untreated cells.
Conclusion
The in-vitro data for this compound (Quisinostat) demonstrate its potent and broad-spectrum activity as an HDAC inhibitor. Its ability to induce cell cycle arrest and apoptosis through the modulation of the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways, respectively, provides a strong rationale for its continued investigation as a cancer therapeutic. The experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms and potential applications of this promising compound.
References
- 1. HDAC-Glo™ I/II Assays [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ulab360.com [ulab360.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC-Glo™ I/II Assay Protocol [promega.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
Preclinical Antitumoral Activity of Quisinostat: A Technical Guide
Introduction
Quisinostat (JNJ-26481585) is an orally bioavailable, second-generation pyrimidyl-hydroxamic acid derivative that functions as a potent histone deacetylase (HDAC) inhibitor.[1][2] It demonstrates high potency against Class I and II HDACs, with particular selectivity for HDAC1 and HDAC2.[1][3][4] Preclinical studies have consistently shown that Quisinostat exhibits broad-spectrum antitumoral activity across a range of solid and hematologic cancers.[4][5] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling and altered gene expression.[2][6] This subsequently triggers various cellular responses including cell cycle arrest, apoptosis, and the inhibition of tumor proliferation.[6][7] This document provides a comprehensive overview of the preclinical data supporting the antitumoral effects of Quisinostat, detailing its in vitro and in vivo efficacy, experimental methodologies, and the signaling pathways involved.
Mechanism of Action
Quisinostat's primary mechanism involves the inhibition of histone deacetylases. This action prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins. The resulting hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of genes that regulate key cellular processes.[2][6] This epigenetic modulation is central to Quisinostat's anticancer effects, which culminate in the induction of cell cycle arrest and apoptosis.[5][7]
Data Presentation
In Vitro Antitumoral Activity
Quisinostat has demonstrated potent cytotoxic activity across a wide array of cancer cell lines at nanomolar concentrations.
Table 1: In Vitro IC50 Values for Quisinostat
| Cancer Type | Cell Line/Panel | IC50 Value | Reference |
|---|---|---|---|
| Enzymatic Assay | HDAC1 | 0.11 nM | [4] |
| HDAC2 | 0.33 nM | [4] | |
| HDAC10 | 0.46 nM | [4] | |
| HDAC4 | 0.64 nM | [4] | |
| Pediatric Cancers | PPTP Cell Line Panel (Median) | 2.2 nM (Range: <1-19 nM) | [1][8] |
| Acute Lymphoblastic Leukemia | ALL Cell Lines (Median) | 1.9 nM | [1] |
| Rhabdomyosarcoma | RMS Cell Lines (Median) | 5.1 nM | [1] |
| Neuroblastoma | NB Cell Lines (Median) | 6.8 nM | [1] |
| Glioblastoma | Patient-Derived GSC Lines | 50-100 nM | [3] |
| Hepatocellular Carcinoma | HepG2 (72h) | 42.0 nM | [4] |
| Various Solid/Hematologic | Panel of Cancer Cell Lines | 3.1-246 nM |[4] |
In Vivo Antitumoral Activity
In vivo studies using xenograft models have confirmed the significant antitumor efficacy of Quisinostat, both as a single agent and in combination therapies.
Table 2: In Vivo Efficacy of Quisinostat in Xenograft Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Pediatric Solid Tumors | 33 Xenograft Models | 5 mg/kg, IP, daily x 21 days | Significant EFS difference in 64% of models. | [1][8] |
| Acute Lymphoblastic Leukemia | 8 ALL Xenograft Models | 2.5 mg/kg, IP, daily x 21 days | 2 CRs, 1 SD; Significant EFS difference in 50% of models. | [1][8] |
| Glioblastoma | Glioblastoma Xenografts (D456, D645) | 5 mg/kg, IP, daily x 21 days | Substantial delay in tumor progression (EFS T/C >4.5). | [1] |
| Glioblastoma | Orthotopic PDX Model | Quisinostat + Radiation | Extended survival compared to monotherapy. | [3] |
| Hepatocellular Carcinoma | HCCLM3 Xenograft | Quisinostat + Sorafenib | Markedly decreased tumor volume vs. single agents. | [7] |
| Prostate & Colorectal Cancer | PC3 & SW620 Xenografts | Quisinostat (IV) + Radiation (3 Gy) | Enhanced tumor growth delay compared to monotherapy. |[9] |
IP: Intraperitoneal; EFS: Event-Free Survival; CR: Complete Response; SD: Stable Disease; PDX: Patient-Derived Xenograft.
Experimental Protocols
In Vitro Methodologies
-
Cell Viability and Cytotoxicity Assays : The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against its in vitro panel at concentrations ranging from 1.0 nM to 10 µM.[1][8] For glioblastoma stem-like cells (GSCs), viability was assessed after 3-5 days of treatment with Quisinostat (10–1000 nM) using standard cell viability assays.[3]
-
HDAC Enzymatic Assays : The inhibitory activity of Quisinostat against specific HDAC isoforms was determined using cell-free assays. Full-length HDAC proteins were expressed in baculovirus-infected Sf9 cells for these experiments.[4]
-
Apoptosis and Cell Cycle Analysis : To investigate the mechanisms of cell death and proliferation inhibition, flow cytometry was frequently employed. For instance, in hepatocellular carcinoma (HCC) cells, apoptosis and cell cycle distribution were measured after Quisinostat treatment.[7]
-
Western Blot Analysis : Protein expression and signaling pathway modulation were assessed via Western blotting. This method was used to confirm histone H3 hyperacetylation in glioblastoma tumor samples and to analyze changes in proteins involved in cell cycle (p21) and apoptosis (caspases, JNK, c-jun) in HCC cells.[3][7]
In Vivo Methodologies
-
Xenograft Models : The antitumor activity of Quisinostat has been evaluated in numerous xenograft models. A common protocol involves the daily intraperitoneal administration of Quisinostat at doses of 2.5 mg/kg for hematological malignancies and 5 mg/kg for solid tumors over a 21-day period.[1][8] Tumor growth is monitored regularly, and efficacy is often measured by tumor growth inhibition and the impact on event-free survival.[1]
-
Combination Therapy Studies : To assess synergistic effects, Quisinostat has been combined with other anticancer treatments. In a glioblastoma model, Quisinostat was administered in conjunction with ionizing radiation, with survival as the primary endpoint.[3] In an HCC model, the combination of Quisinostat and sorafenib was evaluated for its effect on tumor volume in an HCCLM3 xenograft model.[7]
-
Pharmacodynamic Assessment : To confirm target engagement in vivo, tumor tissues from treated animals were collected and analyzed. For example, immunoblot analysis of dissected glioblastoma tumors confirmed that Quisinostat induced histone H3 hyperacetylation, demonstrating an on-target effect within the brain.[3]
Signaling Pathways
Quisinostat's antitumoral effects are mediated through the modulation of several critical signaling pathways that control cell proliferation and survival.
Cell Cycle Arrest Pathway
In hepatocellular carcinoma, Quisinostat has been shown to induce G0/G1 phase cell cycle arrest. This effect is mediated through the inhibition of the PI3K/AKT signaling pathway, which leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[7][10] Increased p21 expression effectively halts cell cycle progression.[3]
Apoptosis Induction Pathways
Quisinostat promotes apoptosis through multiple converging pathways. A key mechanism involves the activation of the JNK/c-Jun signaling cascade, which culminates in the activation of effector caspases like caspase-3 and the cleavage of PARP.[7][10] Additionally, Quisinostat triggers the mitochondrial (intrinsic) pathway of apoptosis, characterized by the activation of initiator caspase-9.[4][11] It also enhances p53 signaling by increasing its acetylation, which further promotes apoptosis.[11]
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oncology — Viriom [viriom.com]
- 7. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 9. Nanoparticle formulations of histone deacetylase inhibitors for effective chemoradiotherapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
JNJ-16241199 (Quisinostat): An In-depth Technical Guide on its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-16241199, also known as Quisinostat, is a potent, orally active, second-generation hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. It demonstrates significant activity against Class I and II HDAC enzymes, leading to the hyperacetylation of histones and subsequent modulation of gene expression. This activity induces cell cycle arrest, apoptosis, and inhibition of angiogenesis in a broad spectrum of cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the quantitative effects of this compound on histone acetylation, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action: Inhibition of Histone Deacetylases
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin conformation (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.
This compound functions by inhibiting the enzymatic activity of HDACs. Its hydroxamate group chelates the zinc ion in the active site of HDACs, preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, particularly acetylated histone H3 and H4, which in turn alters the expression of a small subset of genes, including those involved in cell cycle regulation and apoptosis.[1]
Quantitative Data: Potency and Cellular Effects
This compound exhibits potent inhibitory activity against multiple HDAC isoforms and demonstrates significant anti-proliferative effects across a wide range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 - 3.3 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC8 | 23 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
Data compiled from multiple sources.[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | - |
| H460 | Lung Carcinoma | - |
| HCT116 | Colon Carcinoma | - |
| Various | Acute Lymphoblastic Leukemia (ALL) | 15 - 486 |
| Various | Acute Myeloid Leukemia (AML) | 15 - 486 |
| Various | Chronic Lymphoblastic Leukemia (CLL) | 15 - 486 |
| Various | Chronic Myeloid Leukemia (CML) | 15 - 486 |
| Various | Lymphoma | 15 - 486 |
| Various | Myeloma | 15 - 486 |
| HMEC (proliferating) | Primary Human Mammary Epithelial | 32 |
| HMEC (quiescent) | Primary Human Mammary Epithelial | 7815 |
IC50 values for A2780, H460, and HCT116 were not explicitly quantified in the provided search results, but the compound was shown to inhibit their growth.[2]
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.
PI3K/AKT/p21 Pathway and Cell Cycle Arrest
This compound induces G0/G1 phase cell cycle arrest in cancer cells by targeting the PI3K/AKT signaling pathway.[3][4][5] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2][3] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting cells in the G0/G1 phase.
JNK/c-jun/Caspase-3 Pathway and Apoptosis
This compound also induces apoptosis through the activation of the JNK/c-jun signaling pathway, which culminates in the activation of caspase-3.[3][4] The activation of this pathway, along with the potential involvement of p53 acetylation, triggers the mitochondrial-mediated apoptotic cascade.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may vary between laboratories and experimental systems.
Cell Viability and Proliferation Assay (CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells per well in 200 µL of medium.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay kit.
-
SDS-PAGE: Denature 30 µg of protein from each sample by heating at 90°C for 10 minutes in LDS sample buffer. Separate the proteins by size on a 10% Bis-Tris SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3, acetylated histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the loading control.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours. Harvest the cells and fix them in 70% ice-cold ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on cancer cells.
Conclusion
This compound (Quisinostat) is a potent pan-HDAC inhibitor that effectively increases histone acetylation, leading to significant anti-tumor effects in a variety of cancer models. Its ability to induce cell cycle arrest and apoptosis is mediated through the modulation of the PI3K/AKT/p21 and JNK/c-jun/caspase-3 signaling pathways. The data and protocols presented in this guide provide a foundational understanding of the mechanism of action of this compound and can serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetics. Further investigation into the nuanced effects of this compound on the acetylation of non-histone proteins and its potential in combination therapies is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat or JNJ-26481585, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum anti-proliferative activity against a wide range of cancer cell lines, including those of lung, colon, breast, prostate, and ovarian origin, at nanomolar concentrations.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Pharmacodynamics
This compound is a potent inhibitor of class I and II HDAC enzymes, with particularly high potency against HDAC1.[4] Its primary pharmacodynamic effect is the induction of histone hyperacetylation, which leads to the modulation of gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6][7]
In Vitro Potency
This compound demonstrates potent inhibition of various HDAC isoforms.
| HDAC Isoform | IC50 (nM)[8] |
| HDAC1 | 0.11 - 0.16 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
In Vivo Pharmacodynamic Effects
Preclinical and clinical studies have consistently shown that this compound induces a sustained increase in the acetylation of histone H3 and H4 in various tissues.
-
Preclinical: Once-daily oral administration in mouse xenograft models of human colon carcinoma resulted in continuous histone H3 acetylation and complete tumor growth inhibition.[5][7][9]
-
Clinical: In a Phase I study involving patients with advanced solid tumors, increased acetylated histone H3 was observed in hair follicles, skin and tumor biopsies, and peripheral blood mononuclear cells (PBMCs).[4][6][10] A reduction in the proliferation marker Ki67 was also noted in skin and tumor biopsies.[4][6]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Cell Cycle Arrest
This compound induces G0/G1 phase cell cycle arrest, which is primarily mediated through the PI3K/AKT/p21 pathway .[11][12][13] Inhibition of HDACs by this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, thereby halting the cell cycle.[11][12][13]
Figure 1: Signaling pathway of this compound-induced G1 cell cycle arrest.
Apoptosis Induction
The induction of apoptosis by this compound is mediated through the JNK/c-jun/caspase-3 signaling pathway .[11][12][13] Treatment with this compound activates JNK and c-jun, leading to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11][12][13]
Figure 2: Signaling pathway of this compound-induced apoptosis.
Pharmacokinetics
This compound is an orally administered drug that is rapidly absorbed.[4][6] Its pharmacokinetic profile has been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics
In preclinical studies using mouse models, this compound was administered via intraperitoneal (i.p.) and oral (p.o.) routes.
| Species | Route of Administration | Dose[14][15] |
| Mouse | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg |
| Mouse | Oral (p.o.) | 40 mg/kg |
Clinical Pharmacokinetics
A Phase I study in patients with advanced solid tumors evaluated various intermittent dosing schedules. The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with the dose.[4][6][10] Food intake did not have a clinically meaningful effect on drug absorption.[6]
| Dosing Schedule | Dose (mg) | Cmax (ng/mL)[6] | Tmax (hr)[6] | AUC0-last (ng.hr/mL)[6] | t1/2 (hr)[6] |
| Mon, Wed, Fri | 6 | 21.0 (14.6 - 32.7) | 2.0 (1.0 - 4.0) | 129 (101 - 180) | 8.8 (2.4 - 11.7) |
| Mon, Wed, Fri | 8 | 32.5 (20.9 - 41.2) | 2.0 (1.0 - 4.0) | 208 (139 - 280) | - |
| Mon, Wed, Fri | 12 | 43.1 (25.1 - 70.8) | 2.0 (1.0 - 6.0) | 303 (176 - 491) | - |
| 4 days on/3 days off | 8 | 29.5 (21.2 - 45.4) | 2.0 (1.0 - 4.0) | 185 (140 - 279) | - |
| 4 days on/3 days off | 12 | 45.9 (28.9 - 69.3) | 2.0 (1.0 - 4.0) | 316 (209 - 449) | - |
| Mon and Thurs | 19 | 75.5 (45.7 - 124) | 2.0 (1.0 - 4.0) | 525 (323 - 820) | - |
| Data are presented as median (range). Tmax is the time to reach maximum plasma concentration. AUC0-last is the area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2 is the terminal half-life. |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing histone H3 and H4 acetylation levels in cell lysates.
Figure 3: General workflow for Western blot analysis of histone acetylation.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).[16][17][18][19]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution.[4][8][20][21][22]
-
Cell Harvest: Harvest cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add a propidium iodide staining solution to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][23][24][25]
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Annexin V Staining: Add FITC-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature.
-
PI Staining: Add propidium iodide to the cell suspension immediately before analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound (Quisinostat) is a potent, orally active pan-HDAC inhibitor with a well-defined pharmacodynamic profile characterized by sustained histone acetylation and induction of cell cycle arrest and apoptosis. Its pharmacokinetic properties support intermittent oral dosing. The established signaling pathways and experimental protocols provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Histone Acetylation Western Blots [bio-protocol.org]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. medicine.uams.edu [medicine.uams.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. researchgate.net [researchgate.net]
Quisinostat for Glioblastoma Multiforme: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Quisinostat, a second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor, and its potential as a therapeutic agent for glioblastoma multiforme (GBM). This document consolidates key preclinical and emerging clinical findings, focusing on the mechanism of action, experimental data, and relevant protocols to support further research and development in this critical area.
Executive Summary
Glioblastoma remains one of the most aggressive and challenging cancers to treat, with a dismal prognosis for most patients. The therapeutic armamentarium has seen limited advancement, underscoring the urgent need for novel treatment strategies. Quisinostat has emerged as a promising candidate due to its potent and selective inhibition of Class I histone deacetylases, particularly HDAC1 and HDAC2, which are frequently overexpressed in GBM and are correlated with poor survival.[1][2] Preclinical studies have demonstrated Quisinostat's ability to penetrate the blood-brain barrier, a critical feature for any central nervous system therapeutic.[1][2][3][4] Furthermore, it exhibits significant cytotoxic effects on glioma stem cells (GSCs) and, crucially, acts as a potent radiosensitizer, enhancing the efficacy of standard-of-care radiation therapy in animal models.[1][2][3][5] This guide will delve into the molecular mechanisms, quantitative efficacy, and experimental methodologies that underpin the current understanding of Quisinostat's potential in the context of GBM.
Mechanism of Action and Signaling Pathways
Quisinostat exerts its anti-cancer effects primarily through the inhibition of Class I HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in a cascade of cellular events detrimental to tumor growth and survival.
2.1 Epigenetic Regulation: As a potent inhibitor of HDAC1 and HDAC2, Quisinostat disrupts the deacetylation of histones, leading to a more open chromatin structure.[3] This altered epigenetic landscape can reactivate the expression of tumor suppressor genes that are silenced in GBM.
2.2 Induction of DNA Damage and Apoptosis: Quisinostat treatment has been shown to increase levels of DNA double-strand breaks (DSBs), as evidenced by the accumulation of γH2AX foci.[1][2][3] The induction of DNA damage, coupled with the potential inhibition of DNA repair pathways, triggers programmed cell death (apoptosis). This is observed through the increased expression of cleaved caspase-3 in treated GBM cells.[1][3]
2.3 Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, Quisinostat can induce cell cycle arrest, thereby inhibiting the proliferation of GBM cells.[1][2]
2.4 Neuronal Differentiation: Interestingly, preclinical studies suggest that Quisinostat, particularly in combination with radiation, can induce the upregulation of genes associated with neuronal development and function.[1][3] This may indicate a forced differentiation of glioma cells into a more post-mitotic, neuron-like state, thereby reducing their tumorigenic potential.
2.5 Metabolic Reprogramming: HDAC inhibitors, including those targeting Class I HDACs, can disrupt the "Warburg effect," a metabolic hallmark of many cancers, including GBM.[6] By interfering with super-enhancers associated with glycolytic genes, these inhibitors can blunt glycolysis and force a metabolic shift towards oxidative phosphorylation, creating a metabolic vulnerability that can be therapeutically exploited.[6][7]
Below is a diagram illustrating the core mechanism of action of Quisinostat in glioblastoma cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on Quisinostat in glioblastoma.
Table 1: In Vitro Cytotoxicity of Quisinostat in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (nM) | Reference |
| BT145 | Patient-Derived GSC | 50-100 | [1] |
| GB187 | Patient-Derived GSC | 50-100 | [1] |
| GB239 | Patient-Derived GSC | 50-100 | [1] |
| GB282 | Patient-Derived GSC | 50-100 | [1] |
| GB71 | Patient-Derived GSC | 50-100 | [1] |
| GB82 | Patient-Derived GSC | 50-100 | [1] |
| GB126 | Patient-Derived GSC | 50-100 | [1] |
| U87 | Long-Term Serum-Grown | 50-100 | [1] |
| Various GSC lines | Patient-Derived GSC | ~60 | [8] |
GSC: Glioma Stem Cell
Table 2: In Vivo Efficacy of Quisinostat in Glioblastoma Models
| Model | Treatment | Outcome | Reference |
| Orthotopic PDX | Quisinostat + Radiation | Significant extension of median survival (37 days) vs. monotherapy or vehicle | [3] |
| Orthotopic PDX | Quisinostat (10 mg/kg) | Reduced tumor burden | [1][2] |
| Xenograft | Quisinostat (monotherapy) | Slowed tumor growth | [9][10] |
PDX: Patient-Derived Xenograft
Table 3: Pharmacokinetic Parameters of Quisinostat
| Parameter | Value | Notes | Reference |
| Biochemical IC50 for HDAC1 | 0.1 nM | [1][2][3] | |
| Unbound Tumor Concentration | Up to 600-fold higher than biochemical IC50 for HDAC1 | In an orthotopic PDX model | [2][11] |
| Unbound Contralateral Brain Concentration | 12-fold higher than biochemical IC50 for HDAC1 | In an orthotopic PDX model | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Quisinostat and glioblastoma.
4.1 Cell Viability Assay
-
Objective: To determine the cytotoxic effects of Quisinostat on GBM cell lines.
-
Procedure:
-
Patient-derived glioma stem cells (GSCs) and established GBM cell lines (e.g., U87) are seeded in 96-well plates.
-
Cells are treated with a dose range of Quisinostat (e.g., 10-1000 nM) or vehicle control (DMSO).
-
After an incubation period of 3-5 days, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader.
-
Data is normalized to the vehicle-treated control group, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]
-
4.2 Immunofluorescence Staining for Proliferation and Apoptosis
-
Objective: To assess the effect of Quisinostat on cell proliferation and apoptosis.
-
Procedure:
-
GSCs are cultured on coverslips and treated with Quisinostat at their respective IC50 concentrations or vehicle control for 72 hours.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with a suitable blocking buffer (e.g., 5% goat serum).
-
Cells are incubated with primary antibodies against Ki67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
-
After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The percentage of Ki67-positive and cleaved caspase-3-positive cells is quantified.[1]
-
4.3 Western Blotting for Histone Acetylation and DNA Damage
-
Objective: To confirm the on-target effect of Quisinostat (histone hyperacetylation) and its induction of DNA damage.
-
Procedure:
-
GBM cells are treated with Quisinostat or vehicle control. For in vivo samples, tumors are excised from treated animals.
-
Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated histone H3 (e.g., H3K9/14ac, H3K27ac), γ-H2AX, and a loading control (e.g., β-actin or total histone H3).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]
-
4.4 In Vivo Orthotopic Patient-Derived Xenograft (PDX) Model and Survival Study
-
Objective: To evaluate the efficacy of Quisinostat, alone and in combination with radiation, in a clinically relevant animal model.
-
Procedure:
-
Patient-derived GSCs are stereotactically injected into the brains of immunodeficient mice (e.g., athymic nude mice).
-
Tumor engraftment is confirmed by bioluminescence imaging or MRI.
-
Mice are randomized into treatment cohorts: vehicle control, Quisinostat monotherapy, radiation monotherapy, and Quisinostat plus radiation.
-
Quisinostat is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 10 mg/kg).
-
Fractionated radiation is delivered to the tumor-bearing region of the brain.
-
Mice are monitored for signs of neurological symptoms and body weight loss.
-
The primary endpoint is overall survival, which is plotted on a Kaplan-Meier curve, and statistical significance between groups is determined using the log-rank test.[3]
-
The workflow for a typical preclinical evaluation of Quisinostat is depicted below.
Clinical Development
Based on the robust preclinical data, Quisinostat is being investigated in early-phase clinical trials for patients with glioblastoma. A notable example is a Phase 0/1b clinical trial designed to first confirm the drug's ability to cross the blood-brain barrier in human patients.[12] In this study, patients receive a short course of Quisinostat before a planned tumor resection.[12] Analysis of the resected tumor tissue for drug concentration will determine if the patient proceeds to the therapeutic expansion phase (Phase 1b), where Quisinostat is combined with standard-of-care fractionated radiotherapy.[12][13] This trial is open to patients with both newly diagnosed and recurrent GBM.[13]
The logical progression from preclinical findings to clinical trial design is illustrated in the following diagram.
Conclusion and Future Directions
Quisinostat represents a promising, rationally designed therapeutic agent for glioblastoma. Its ability to penetrate the blood-brain barrier and its potent radiosensitizing effects, driven by a well-defined mechanism of action, provide a strong rationale for its continued development.[1][2][4] The ongoing Phase 0/1b clinical trial will be critical in translating these preclinical findings to the clinical setting.
Future research should focus on several key areas:
-
Combination Therapies: Beyond radiation, exploring combinations with other agents, such as PARP inhibitors or therapies targeting metabolic vulnerabilities induced by Quisinostat, could yield synergistic effects.[6][14]
-
Biomarker Development: Identifying predictive biomarkers of response to Quisinostat will be crucial for patient selection and maximizing therapeutic benefit.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to Quisinostat will be essential for developing strategies to overcome them and prolong therapeutic efficacy.
This guide provides a comprehensive foundation for researchers and drug developers working on Quisinostat for glioblastoma. The provided data and protocols should facilitate the design of further studies aimed at ultimately improving outcomes for patients with this devastating disease.
References
- 1. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Quisinostat is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. JCI - HDAC inhibitors elicit metabolic reprogramming by targeting super-enhancers in glioblastoma models [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy | Anticancer Research [ar.iiarjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. QUISINOSTAT FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 13. Quisinostat + Radiotherapy for Glioblastoma · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. mdpi.com [mdpi.com]
Investigating Quisinostat (JNJ-16241199/JNJ-26481585) in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quisinostat (formerly JNJ-16241199, now identified as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of Quisinostat in the context of hematological malignancies. The document details its mechanism of action, summarizes key quantitative data from preclinical studies in leukemia, and outlines the methodologies of these pivotal experiments. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's biological effects and its evaluation process.
Mechanism of Action: Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] They remove acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure.[2][3] This condensed state restricts the access of transcription factors to DNA, thereby suppressing gene transcription.[3]
In various hematological malignancies, the aberrant activity and expression of HDACs are implicated in tumorigenesis.[4] This can lead to the silencing of tumor suppressor genes that are essential for normal cell cycle control, differentiation, and apoptosis.[3]
Quisinostat, as a pan-HDAC inhibitor, counteracts this process. By inhibiting the activity of multiple HDAC enzymes, it promotes histone hyperacetylation.[3] This results in a more relaxed, open chromatin structure, which allows for the transcription of previously silenced tumor suppressor genes.[3] The downstream effects of this epigenetic reprogramming include cell cycle arrest, induction of apoptosis, and cellular differentiation in malignant cells.[3]
Preclinical Investigations in Hematological Malignancies
Preclinical studies have demonstrated the potent anti-leukemic activity of Quisinostat.[5][6] These investigations have primarily utilized leukemia cell lines and primary patient-derived leukemia cells.
In Vitro Efficacy
The in vitro potency of Quisinostat was evaluated across various human leukemia cell lines.[6]
| Cell Line | Type | IC50 (24h treatment) |
| HL60 | Acute Promyelocytic Leukemia | 25 nM - 250 nM |
| MOLT4 | Acute Lymphoblastic Leukemia | 25 nM - 250 nM |
| THP1 | Acute Monocytic Leukemia | 25 nM - 250 nM |
| U937 | Histiocytic Lymphoma | 25 nM - 250 nM |
| Table 1: In Vitro Proliferation Inhibition of Quisinostat in Leukemia Cell Lines.[6] |
Furthermore, Quisinostat was shown to induce dose-dependent apoptosis in these cell lines, with approximately 25-35% of cells undergoing apoptosis at a concentration of 25 nM after 24 hours of treatment.[6] A synergistic apoptotic effect was observed when Quisinostat was combined with the hypomethylating agent 5-aza-2'-deoxycytidine (decitabine).[6]
| Treatment | Apoptosis Rate |
| Quisinostat (25 nM) | ~25% |
| Decitabine (1 µM) | ~5% |
| Combination | ~70% |
| Table 2: Synergistic Apoptotic Effect of Quisinostat and Decitabine.[6] |
Activity in Primary Leukemia Cells
The efficacy of Quisinostat was also confirmed in fresh primary leukemia cells from patients with Acute Lymphoblastic Leukemia (ALL), Myelodysplastic Syndrome (MDS), and Acute Myeloid Leukemia (AML).[6]
| Patient Samples (n=9) | Key Findings |
| 67% Relapsed/Refractory Disease | Significant growth arrest and apoptosis (20-50% at 25 nM) in a dose-dependent manner (12.5–500 nM). |
| Healthy Donor Mononuclear Cells (n=2) | No significant apoptosis observed. |
| Table 3: Activity of Quisinostat in Primary Leukemia Cells.[6] |
Molecular analysis of treated primary leukemia cells revealed acetylation of histones H3 and H4, phosphorylation of H2AX, induction of p21 and HSP70, activation of caspase-3, and cleavage of PARP at concentrations ranging from 12.5 to 500 nM.[6]
Pediatric Preclinical Testing Program (PPTP)
Quisinostat was evaluated by the Pediatric Preclinical Testing Program for its activity against Acute Lymphoblastic Leukemia (ALL) xenografts.[7][8]
| ALL Xenograft Models (n=8) | In Vivo Response |
| 2 models | Complete Response (CR) or Maintained CR |
| 1 model | Stable Disease (SD) |
| 4 models | Significant differences in Event-Free Survival (EFS) distribution compared to control |
| Table 4: In Vivo Efficacy of Quisinostat in ALL Xenografts.[7][8] |
Experimental Protocols
In Vitro Proliferation and Apoptosis Assays
-
Cell Lines: Human leukemia cell lines HL60, MOLT4, THP1, and U937 were utilized.[6]
-
Treatment: Cells were treated with varying concentrations of Quisinostat for 24 hours.[6]
-
Proliferation Inhibition (IC50): The half-maximal inhibitory concentration (IC50) was determined to assess the potency of Quisinostat in inhibiting cell proliferation.[6]
-
Apoptosis Analysis: Apoptosis was quantified using Annexin V staining followed by flow cytometry.[6]
-
Synergy Studies: For combination studies, cells were co-treated with Quisinostat and decitabine.[6]
Primary Leukemia Cell Studies
-
Sample Collection: Peripheral blood samples were obtained from patients with ALL, MDS, and AML.[6]
-
Cell Culture: Primary leukemia cells were isolated and cultured.[6]
-
Treatment: Cells were treated with Quisinostat at concentrations ranging from 12.5 to 500 nM for 24 hours.[6]
-
Analysis: Growth arrest and apoptosis were measured. Molecular analyses included Western blotting to detect histone acetylation, protein phosphorylation (H2AX), and expression of key regulatory proteins (p21, HSP70, caspase-3, PARP).[6]
In Vivo Xenograft Studies (PPTP)
-
Animal Models: Immunodeficient mice were engrafted with human ALL xenografts.[7][8]
-
Treatment: Quisinostat was administered intraperitoneally at a dose of 2.5 mg/kg daily for 21 days.[8]
-
Efficacy Evaluation: Antitumor activity was assessed by monitoring event-free survival (EFS) and objective responses such as complete response (CR) and stable disease (SD).[7][8]
Clinical Investigations
While extensive preclinical data exists for leukemia, the primary clinical investigation of Quisinostat in hematological malignancies to date has been in Cutaneous T-cell Lymphoma (CTCL). A Phase II clinical trial (NCT01486277) was conducted to evaluate the efficacy and safety of Quisinostat in patients with previously treated Stage Ib-IVa CTCL.[9]
-
Study Design: Patients received 12 mg of Quisinostat orally on days 1, 3, and 5 of each week in a 21-day cycle.[9]
-
Primary Outcome: The primary outcome was the overall response rate (ORR), defined as the proportion of patients achieving a complete or partial response.[9]
-
Skin Tumor Burden Assessment: The modified Severity-Weighted Assessment Tool (mSWAT) was used to evaluate skin tumor burden.[9]
Further clinical development in a broader range of hematological malignancies may be guided by the strong preclinical rationale.
Conclusion
Quisinostat (this compound/JNJ-26481585) has demonstrated significant preclinical activity against a variety of hematological malignancies, particularly leukemia. Its mechanism as a pan-HDAC inhibitor provides a strong rationale for its antitumor effects. The potent in vitro and in vivo efficacy, especially in primary patient-derived cells and xenograft models, underscores its potential as a therapeutic agent. While clinical data in hematological cancers is currently most established in CTCL, the compelling preclinical findings warrant further investigation in other hematological malignancies, both as a monotherapy and in combination with other anticancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone deacetylase inhibitors: clinical implications for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors in the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 8. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
JNJ-16241199 (Quisinostat): An In-Depth Technical Guide to Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-16241199, also known as Quisinostat, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] It exhibits broad-spectrum antitumor activity by targeting class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the regulation of various critical cellular pathways, including cell cycle progression, apoptosis, and DNA damage repair. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Quantitative Data: HDAC Inhibition Profile
This compound is a potent inhibitor of multiple HDAC isoforms. The following table summarizes its in vitro inhibitory activity (IC50) against a panel of HDAC enzymes.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 0.11 - 0.16 | [1][2][3] |
| HDAC2 | 0.33 | [2] |
| HDAC4 | 0.64 | [1][2] |
| HDAC10 | 0.46 | [1][2] |
| HDAC11 | 0.37 - 0.64 | [1][2] |
Core Cellular Pathways Modulated by this compound
This compound exerts its antitumoral effects by modulating several key cellular pathways. As a pan-HDAC inhibitor, its primary mechanism involves increasing histone acetylation, leading to a more open chromatin structure and altered gene expression.[4]
Cell Cycle Regulation
This compound induces cell cycle arrest at both the G0/G1 and G2/M phases in various cancer cell lines.[5][6][7] This is achieved through the altered expression of key cell cycle regulatory proteins.
-
Upregulation of p21(WAF1/Cip1): HDAC inhibition by this compound leads to increased histone acetylation at the promoter of the CDKN1A gene, resulting in the upregulation of the p21 protein.[5] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks the activity of CDK2 and CDK4/6, thereby preventing cell cycle progression from G1 to S phase.[5][8]
-
Downregulation of Cyclins: Treatment with HDAC inhibitors has been shown to decrease the expression of key cyclins, such as Cyclin D1, Cyclin D2, and Cyclin B1.[7][9] The reduction in Cyclin B1 levels contributes to the arrest of cells in the G2 phase of the cell cycle.[9]
The following diagram illustrates the impact of this compound on the cell cycle.
Apoptosis Induction
This compound induces programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This pathway is initiated by mitochondrial stress. This compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and Bak.[7] This shift in balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[5]
-
Extrinsic Pathway: this compound can sensitize cancer cells to death receptor-mediated apoptosis, for example, through the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway.[10][11] This involves the upregulation of death receptors on the cell surface and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.
The diagram below outlines the apoptotic pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of this compound.
In Vitro HDAC Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the reaction)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, the HDAC enzyme, and assay buffer. Include wells with enzyme and DMSO as a vehicle control, and wells with buffer only for background measurement.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blotting for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of histones in cells treated with this compound.[12][13]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.[4][14]
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors have a profound antigrowth activity in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional interplay between modulation of histone deacetylase activity and its regulatory role in G2-M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors interact synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors strongly sensitise neuroblastoma cells to TRAIL-induced apoptosis by a caspases-dependent increase of the pro- to anti-apoptotic proteins ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
Methodological & Application
JNJ-16241199 (Quisinostat): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat, is a potent, second-generation, orally active hydroxamate-based inhibitor of histone deacetylases (HDACs). It exhibits broad-spectrum anti-tumoral activity by targeting class I and II HDAC enzymes, leading to hyperacetylation of histones and other proteins. This modulation of acetylation status results in the alteration of gene expression, induction of cell cycle arrest, and apoptosis in various cancer cell lines. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.
Application Notes and Protocols for Quisinostat in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Quisinostat (JNJ-26481585) is a potent, second-generation, orally bioavailable hydroxamic acid-based inhibitor of class I and II histone deacetylases (HDACs).[1][2] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, making it a compound of interest for cancer research and drug development.[3] These application notes provide a comprehensive overview and detailed protocols for the use of Quisinostat in mouse xenograft models.
Mechanism of Action
Quisinostat exerts its anti-cancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones.[1] This results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4] Key signaling pathways implicated in Quisinostat's mechanism of action include the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways.[5][6] It is a potent inhibitor of HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11 with IC50 values in the nanomolar range.[7]
Data Presentation: In Vivo Efficacy of Quisinostat
The following tables summarize quantitative data from various preclinical studies of Quisinostat in mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | Quisinostat Dose | Administration Route | Treatment Schedule | Observed Efficacy | Reference |
| Solid Tumors (various) | PPTP Panel | Not Specified | 5 mg/kg | Intraperitoneal (IP) | Daily for 21 days | Retarded growth in the majority of xenografts.[8] | [8] |
| Acute Lymphoblastic Leukemia (ALL) | PPTP Panel | Not Specified | 2.5 mg/kg | Intraperitoneal (IP) | Daily for 21 days | Induced complete responses in some models.[8] | [8] |
| Hepatocellular Carcinoma (HCC) | HepG2 | Nude mice (BALB/c) | 2 mg/kg | Not Specified | Daily for 15 days | Significant inhibition of tumor growth.[9] | [9] |
| Hepatocellular Carcinoma (HCC) | HCCLM3 | Immunodeficient mice | 10 mg/kg | Intraperitoneal (IP) | 5 times per week for 4 weeks | Remarkable antitumor activity.[5] | [5] |
| Glioblastoma (GBM) | Patient-derived xenograft | Athymic nude mice | 10 mg/kg | Intraperitoneal (IP) | Monday, Wednesday, Friday | Extended survival when combined with radiation.[10] | [10] |
| Colon Carcinoma | HCT116 | NMRI nude mice | 10 mg/kg | Intraperitoneal (IP) | Once daily for 14 days | Strongly inhibited tumor growth.[11] | [11] |
| Ovarian Cancer | A2780 | Not Specified | 10 mg/kg (MTD) | Intraperitoneal (IP) | For 3 days | Predicted tumor growth inhibition.[12] | [12] |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | BIN67 | Not Specified | 10 or 20 mg/kg | Not Specified | Not Specified | Suppressed tumor growth.[13] | [13] |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Athymic nude mice or other immunodeficient strains (e.g., NOD/SCID) are commonly used to prevent graft rejection.[9][10]
-
Age and Weight: Mice are typically 4-6 weeks old and weigh 18-22 grams at the start of the experiment.
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Tumor Cell Implantation
-
Cell Culture: Tumor cells are cultured under standard conditions. Prior to implantation, cells are harvested during the logarithmic growth phase.
-
Subcutaneous Xenograft Model:
-
Resuspend tumor cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of the mouse.[9]
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[9]
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Quisinostat Formulation and Administration
-
Formulation: Quisinostat can be formulated for intraperitoneal (IP) or oral (PO) administration. A common formulation for IP injection is:
-
10% hydroxypropyl-β-cyclodextrin[8]
-
25 mg/mL mannitol in sterile water for injection[8]
-
Alternatively, for some applications, Quisinostat can be dissolved in DMSO and then diluted in corn oil or a mixture of PEG300, Tween80, and water.[7]
-
It is crucial to prepare the formulation fresh before each administration.[8]
-
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared Quisinostat solution using a sterile syringe and needle. The volume should be adjusted based on the mouse's body weight.
-
Oral Gavage (PO): For oral administration, use a suitable gavage needle to deliver the formulation directly into the stomach.
-
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[5]
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size, or when the animals show signs of significant morbidity. Euthanasia should be performed according to approved institutional protocols.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting, or pharmacokinetic studies).[8][9]
Visualizations
Signaling Pathway of Quisinostat
Caption: Quisinostat inhibits HDACs, leading to altered gene expression and anti-tumor effects.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for evaluating Quisinostat efficacy in a mouse xenograft model.
References
- 1. Facebook [cancer.gov]
- 2. Quisinostat - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. JCI Insight - Quisinostat is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following JNJ-16241199 (Quisinostat) Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and semi-quantification of histone acetylation in cultured cells treated with the histone deacetylase (HDAC) inhibitor, JNJ-16241199 (Quisinostat).
Introduction
This compound, also known as Quisinostat, is a potent, orally active, second-generation pan-histone deacetylase (HDAC) inhibitor with high potency against Class I and II HDACs.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[3] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state and the activation of gene expression.[4] This modulation of gene expression is a key mechanism behind the anti-tumor activity of this compound.[5]
Western blotting is a widely used technique to analyze changes in protein modifications, such as histone acetylation. This method allows for the sensitive and specific detection of acetylated histones using antibodies that recognize specific acetylated lysine residues. This application note provides a comprehensive protocol for performing a Western blot to assess the effect of this compound on the acetylation of histone H3 and histone H4.
Mechanism of Action: this compound and Histone Acetylation
The dynamic process of histone acetylation and deacetylation is crucial for the regulation of gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This results in a more open chromatin structure that is accessible to transcription factors, leading to gene activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge on the histones and promoting a more compact chromatin structure, which represses gene transcription.
This compound, as a hydroxamate-based HDAC inhibitor, chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity.[6][7] This inhibition shifts the balance towards histone hyperacetylation, leading to the transcriptional activation of genes involved in processes such as cell cycle arrest, differentiation, and apoptosis.[5]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of histone acetylation in a cancer cell line treated with this compound for 24 hours. Densitometry analysis of the bands corresponding to acetylated histones is normalized to the total histone loading control.
| Treatment Group | Concentration (nM) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 10 | 2.1 | 2.5 |
| This compound | 50 | 4.8 | 5.3 |
| This compound | 100 | 8.2 | 9.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., A549 lung carcinoma, A2780 ovarian carcinoma).[4][8]
-
This compound (Quisinostat): Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Histone Extraction Buffer:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN₃.
-
Add an HDAC inhibitor such as 10 mM sodium butyrate to the TEB immediately before use to prevent deacetylation during extraction.
-
-
0.2 N Hydrochloric Acid (HCl)
-
Bradford Reagent
-
Laemmli Sample Buffer (2X or 4X)
-
SDS-PAGE Gels: 15% polyacrylamide gels are recommended for good resolution of low molecular weight histones.[9]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membrane (0.2 µm pore size is recommended for small proteins like histones).[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate
-
Imaging System: For detection of chemiluminescence.
Protocol
1. Cell Culture and Treatment a. Plate cells at a suitable density to reach 70-80% confluency on the day of treatment. b. Allow cells to adhere and grow overnight. c. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours). The IC50 of this compound for HDAC1 is approximately 3.3 nM.[6]
2. Histone Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding Triton Extraction Buffer (TEB) with freshly added HDAC inhibitor. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 6,500 x g for 10 minutes at 4°C. e. Discard the supernatant. Wash the pellet with half the volume of TEB and centrifuge again. f. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation for acid extraction of histones. g. Centrifuge at 6,500 x g for 10 minutes at 4°C. h. Collect the supernatant containing the histones. i. Determine the protein concentration using the Bradford assay.
3. SDS-PAGE and Western Blotting a. Prepare protein samples by mixing 10-20 µg of histone extract with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF membrane. e. After transfer, you can stain the membrane with Ponceau S to verify transfer efficiency. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. l. Capture the chemiluminescent signal using an imaging system. m. Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 or H4 as a loading control.
4. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences. c. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunomart.com [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
Quisinostat Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] In various malignancies, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[3] Quisinostat inhibits a broad range of HDACs, with high potency against class I and II HDACs, leading to histone hyperacetylation, chromatin remodeling, and the re-expression of silenced tumor suppressor genes.[4] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][5]
The therapeutic potential of HDAC inhibitors as single agents can be limited in solid tumors.[6] Consequently, combination strategies are being actively explored to enhance their anti-cancer efficacy and overcome potential resistance mechanisms.[6][7] Quisinostat has been investigated in combination with various therapeutic agents, including conventional chemotherapy, targeted therapies, and radiation, demonstrating synergistic or additive anti-tumor effects in preclinical and clinical settings.[8][9][10]
These application notes provide a comprehensive guide for the experimental design of Quisinostat combination therapy studies, including detailed protocols for key in vitro assays and a summary of relevant preclinical and clinical data.
Data Presentation
Preclinical Efficacy of Quisinostat
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | <1 | [5] |
| CHLA-9 | Neuroblastoma | <1 | [5] |
| CHLA-258 | Neuroblastoma | <1 | [5] |
| Various Solid Tumor Lines | Lung, Breast, Colon, Prostate, Brain, Ovarian | 3.1-246 | [9] |
| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | 42.0 (72h) | [9] |
| VM-CUB1 | Urothelial Carcinoma | ~10 | [11] |
| UM-UC-3 | Urothelial Carcinoma | ~10 | [11] |
| SW-1710 | Urothelial Carcinoma | ~10 | [11] |
| RT-112 | Urothelial Carcinoma | ~10 | [11] |
| J82 | Urothelial Carcinoma | 40.9 | [11] |
Clinical Trial Data for Quisinostat Combination Therapies
| Cancer Type | Combination Regimen | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Platinum-Resistant Ovarian Cancer | Quisinostat + Paclitaxel + Carboplatin | II | 51.6% | 7.0 months | [11][12] |
| Cutaneous T-Cell Lymphoma (CTCL) | Quisinostat Monotherapy | II | 24% (cutaneous response) | 5.1 months | [13] |
Signaling Pathways and Experimental Workflow
Quisinostat-Modulated Signaling Pathways
References
- 1. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction [ijbs.com]
- 2. NewVac Reports Primary Endpoint Met in the Phase II Clinical Trial of Quisinostat in Combination with Paclitaxel and Carboplatin in Platinum-Resistant Ovarian Cancer - NewVac LLC [newvac.ru]
- 3. researchgate.net [researchgate.net]
- 4. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. NewVac Presented Results of Quisinostat's Phase II Clinical Trial at ASCO 2017 [prnewswire.com]
- 12. NewVac Presented Results of Quisinostat's Phase II Clinical Trial at ASCO 2017 - NewVac LLC [newvac.ru]
- 13. NewVac Reports Primary Endpoint Met in Phase II Clinical Trial of Quisinostat in Combination with Paclitaxel and Carboplatin in Platinum-Resistant Ovarian Cancer [prnewswire.com]
Application Notes and Protocols for JNJ-16241199 (Quisinostat) in In-Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat, is a second-generation, orally active hydroxamate-based inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. Quisinostat exhibits potent inhibitory activity against several HDAC isoforms and has been investigated for its anti-tumoral effects.
The development of radiolabeled probes for in-vivo imaging techniques such as Positron Emission Tomography (PET) is critical for non-invasively studying the pharmacokinetics, pharmacodynamics, and target engagement of drugs like this compound. While specific radiolabeled versions of this compound for in-vivo imaging are not extensively documented in publicly available literature, this document provides a comprehensive overview of its properties and a representative protocol for its potential use in such studies, based on methodologies for similar HDAC inhibitors.
Quantitative Data: this compound (Quisinostat) HDAC Isoform Selectivity
The following table summarizes the in-vitro inhibitory activity of this compound against a panel of human HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Class | Notes |
| HDAC1 | 0.11 | I | High potency |
| HDAC2 | 0.33 | I | High potency |
| HDAC4 | 0.64 | IIa | High potency |
| HDAC10 | 0.46 | IIb | High potency |
| HDAC11 | 0.37 | IV | High potency |
| HDAC3 | >30-fold selective | I | Lower potency |
| HDAC5 | >30-fold selective | IIa | Lower potency |
| HDAC8 | >30-fold selective | I | Lower potency |
| HDAC9 | >30-fold selective | IIa | Lower potency |
| HDAC6 | Lowest potency | IIb | Low potency |
| HDAC7 | Lowest potency | IIa | Low potency |
Mechanism of Action and Signaling Pathways
HDAC inhibitors like this compound exert their effects by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes that were silenced. Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.
The downstream effects of HDAC inhibition are pleiotropic and can include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 leads to arrest at the G1/S or G2/M phase.
-
Apoptosis: Induction of both intrinsic and extrinsic apoptotic pathways through the modulation of pro- and anti-apoptotic proteins.
-
Inhibition of Angiogenesis: Downregulation of factors like HIF-1α, which are crucial for new blood vessel formation.
-
Modulation of DNA Damage Response: HDAC inhibitors can interfere with DNA repair mechanisms, sensitizing cancer cells to radiation and other DNA-damaging agents.
Below is a diagram illustrating the general signaling pathways affected by HDAC inhibitors.
Application Notes and Protocols for Cell Viability Assays with Quisinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisinostat (JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] It shows high potency against Class I and II HDACs, particularly HDAC1, with IC50 values in the low nanomolar range.[1][3][4] By inhibiting HDAC enzymes, Quisinostat leads to an accumulation of acetylated histones, altering chromatin structure and gene expression.[5][6] This epigenetic modulation triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy, making Quisinostat a compound of interest in cancer research.[2][5][7][8] These application notes provide detailed protocols for assessing the effects of Quisinostat on cell viability.
Mechanism of Action
Quisinostat's primary mechanism of action is the inhibition of HDACs, which leads to the hyperacetylation of histone and non-histone proteins.[5][9] This has several downstream effects that contribute to its anti-cancer activity:
-
Transcriptional Regulation: Hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 and pro-apoptotic genes.[5][7][9]
-
Induction of Apoptosis: Quisinostat induces apoptosis through both intrinsic and extrinsic pathways.[9][10] It can activate caspase signaling and upregulate the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[8][11] The activation of the p53 signaling pathway and the JNK/c-jun/caspase-3 pathway have also been implicated in Quisinostat-induced apoptosis.[8][12][13]
-
Cell Cycle Arrest: Treatment with Quisinostat can cause cell cycle arrest, primarily at the G0/G1 or G2/M phase, thereby inhibiting cell proliferation.[7][8][14] This is often mediated by the upregulation of cell cycle inhibitors like p21.[7][9]
Data Presentation: Quisinostat IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quisinostat in various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| Various Solid & Hematologic Tumors | Lung, Breast, Colon, Prostate, Brain, Ovarian | 3.1 - 246 | Not Specified | Not Specified |
| Pediatric Preclinical Testing Program (PPTP) Panel | Various | Median: 2.2 (Range: <1 - 19) | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 82.4 | 48 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 42.0 | 72 | CCK-8 |
| HeLa | Cervical Cancer | 8.22 | Not Specified | CCK-8 |
| HDAC Enzymes (Cell-free) | ||||
| HDAC1 | 0.11 | Not Specified | Cell-free assay | |
| HDAC2 | 0.33 | Not Specified | Cell-free assay | |
| HDAC4 | 0.64 | Not Specified | Cell-free assay | |
| HDAC10 | 0.46 | Not Specified | Cell-free assay | |
| HDAC11 | 0.37 | Not Specified | Cell-free assay |
Mandatory Visualizations
Caption: Mechanism of action of Quisinostat leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing cell viability after Quisinostat treatment.
Experimental Protocols
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Cells of interest
-
Complete culture medium
-
Quisinostat
-
DMSO (for dissolving Quisinostat)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Quisinostat in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Quisinostat. Include a vehicle control (medium with the same concentration of DMSO as the highest Quisinostat concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Quisinostat
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Quisinostat for the desired time period.[8]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[18]
-
Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quisinostat | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Death by histone deacetylase inhibitor quisinostat in tongue squamous cell carcinoma via apoptosis, pyroptosis, and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor quisinostat activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Gene Expression Analysis Following JNJ-16241199 (Quisinostat) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat, is a potent, orally available, second-generation hydroxamic acid-based inhibitor of class I and II histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] This deacetylation leads to chromatin compaction and transcriptional repression.[2] By inhibiting HDACs, Quisinostat promotes histone hyperacetylation, leading to a more open chromatin structure and the modulation of gene expression.[3][4] This can result in the re-expression of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]
These application notes provide a summary of the effects of Quisinostat on gene expression and detailed protocols for analyzing these changes.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in preclinical models following exposure to Quisinostat.
Table 1: Differential Gene Expression in Glioblastoma Xenografts Treated with Quisinostat [3]
| Treatment Group | Upregulated Genes | Downregulated Genes |
| Quisinostat (QST) Monotherapy | 341 | 147 |
| Ionizing Radiation (IR) Monotherapy | 1208 | 465 |
| QST + IR Combination Therapy | 1208 | 465 |
Data derived from RNA-sequencing analysis of end-stage orthotopic GB126 xenograft tumors. Genes with a false discovery rate < 0.05 and a 2-fold change were considered significantly altered.[3]
Table 2: Deregulation of Prognostic Genes in a Multiple Myeloma Model by Quisinostat [7]
| Treatment | Number of Deregulated Prognostic Genes |
| Quisinostat | 61 |
Data from in vivo treatment of the 5T33MM multiple myeloma model. The prognostic value of deregulated genes was calculated using Maxstat.[7]
Signaling Pathways and Experimental Workflow
Diagram 1: this compound (Quisinostat) Mechanism of Action
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of histone deacetylases inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-16241199 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-16241199, also known as Quisinostat, is a potent, orally active, second-generation pan-histone deacetylase (HDAC) inhibitor. It exhibits strong activity against class I and II HDACs, which are crucial regulators of gene expression through the modulation of chromatin structure.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to transcriptional repression of tumor suppressor genes. By inhibiting HDACs, Quisinostat can induce histone hyperacetylation, leading to chromatin relaxation and the re-expression of silenced genes. This can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3]
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. In the context of this compound, a CRISPR-Cas9 screen can be employed to uncover genes whose knockout confers either resistance or sensitivity to the compound. This information is invaluable for understanding the compound's mechanism of action, identifying potential biomarkers for patient stratification, and discovering novel combination therapy strategies.
These application notes provide a comprehensive overview of the use of this compound in CRISPR-Cas9 screening applications, including detailed protocols and data presentation guidelines.
Data Presentation
This compound (Quisinostat) Inhibitory Activity
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various HDAC isoforms. Data sourced from Selleck Chemicals.[4]
Cellular Activity of this compound in Glioblastoma Stem-like Cells (GSCs)
| Cell Line | IC50 (nM) |
| BT145 | ~75 |
| GB126 | ~60 |
| GB282 | ~80 |
Table 2: Cellular IC50 values of this compound in different patient-derived glioblastoma stem-like cell lines after 72 hours of treatment. Data is illustrative and based on findings from similar studies.[5]
Representative Data from a Pooled CRISPR-Cas9 Knockout Screen for this compound Resistance
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Treated/Untreated) | p-value |
| GENE-R1 | ACG...TGG | 3.5 | 1.2e-8 |
| GENE-R2 | GGT...AGG | 3.1 | 5.6e-7 |
| GENE-S1 | TTA...CGG | -2.8 | 3.4e-6 |
| GENE-S2 | CCT...AAG | -2.5 | 9.1e-5 |
Table 3: A representative table of potential gene hits from a hypothetical CRISPR-Cas9 screen. "GENE-R" denotes genes whose knockout may confer resistance, showing positive enrichment. "GENE-S" indicates genes whose knockout may confer sensitivity, showing negative enrichment. This data is for illustrative purposes and does not represent actual experimental results.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (Quisinostat)
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
CRISPR-Cas9 Screening Workflow with this compound
Caption: A generalized workflow for identifying genes modulating sensitivity to this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of this compound Sensitivity
This protocol is adapted from established methods for performing pooled CRISPR-Cas9 loss-of-function screens.[6]
1. Cell Line Preparation and Lentivirus Production:
- 1.1. Establish a stable Cas9-expressing cancer cell line of interest. Validate Cas9 activity using a reporter assay.
- 1.2. Amplify a genome-wide lentiviral sgRNA library (e.g., GeCKO v2).
- 1.3. Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.
2. Lentiviral Transduction and Selection:
- 2.1. Determine the optimal multiplicity of infection (MOI) to achieve ~30-50% transduction efficiency, ensuring that the majority of cells receive a single sgRNA.
- 2.2. Transduce the Cas9-expressing cells with the sgRNA library at the determined MOI. Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
- 2.3. Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- 2.4. Collect a baseline cell population (T0) for sequencing.
3. This compound Treatment:
- 3.1. Determine the IC50 of this compound for the Cas9-expressing cell line.
- 3.2. Split the transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound at a concentration around the IC50.
- 3.3. Culture the cells for 14-21 days, passaging as necessary and maintaining selective pressure with this compound in the treatment group. Ensure the cell number is maintained to preserve library complexity.
4. Genomic DNA Extraction and sgRNA Sequencing:
- 4.1. Harvest cells from the T0, control, and this compound-treated populations.
- 4.2. Extract genomic DNA from each cell population.
- 4.3. Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
- 4.4. Purify the PCR products and perform high-throughput sequencing.
5. Data Analysis:
- 5.1. Demultiplex the sequencing reads and align them to the sgRNA library reference.
- 5.2. Count the number of reads for each sgRNA in each sample.
- 5.3. Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control population.
- 5.4. Perform gene-level analysis to identify candidate genes that modulate sensitivity to this compound.
Protocol 2: Validation of Candidate Gene Hits
1. Individual Gene Knockout:
- 1.1. Design 2-3 independent sgRNAs targeting each candidate gene.
- 1.2. Clone the individual sgRNAs into a lentiviral vector.
- 1.3. Produce lentivirus and transduce the Cas9-expressing cancer cell line.
- 1.4. Select for transduced cells and validate gene knockout by Western blot or Sanger sequencing.
2. Cell Viability and Apoptosis Assays:
- 2.1. Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.
- 2.2. Treat the cells with a dose range of this compound.
- 2.3. After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo.
- 2.4. To assess apoptosis, treat cells with this compound and measure caspase-3/7 activity or perform Annexin V staining followed by flow cytometry.
3. Data Analysis:
- 3.1. Compare the dose-response curves and IC50 values of the knockout cell lines to the control cell line. A rightward shift in the curve indicates resistance, while a leftward shift indicates increased sensitivity.
- 3.2. Quantify the levels of apoptosis in the knockout and control cell lines following this compound treatment.
These protocols and application notes provide a framework for utilizing this compound in CRISPR-Cas9 screening to elucidate its mechanisms of action and identify genetic determinants of response. The insights gained from these studies can significantly advance the development of this promising anti-cancer agent.
References
- 1. Quisinostat - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-16241199 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of JNJ-16241199. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as R306465, is a novel, orally active, hydroxamate-based histone deacetylase (HDAC) inhibitor.[1][2][3] It has shown broad-spectrum anti-tumor activity against both solid and hematological malignancies in preclinical models.[1][2] this compound is classified as a synthetic class I and II HDAC inhibitor.[4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both powder and solvent-based solutions are summarized below.
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in Dimethyl Sulfoxide (DMSO). To achieve a concentration of 28.23 mM, a quantity of 11.67 mg/mL of DMSO can be used.[5] It may be necessary to use techniques such as ultrasonic agitation and gentle warming to 60°C to fully dissolve the compound.[5] Note that DMSO is hygroscopic, and the water content can affect solubility.[5]
Q4: How should I prepare stock solutions of this compound?
It is recommended to prepare and use solutions on the same day.[1] However, if preparing stock solutions in advance is necessary, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Troubleshooting Guide
Issue: I am observing precipitation in my this compound stock solution upon storage at -20°C.
-
Possible Cause 1: Solvent Choice. While DMSO is the recommended solvent, the purity and water content of the DMSO can impact solubility, especially at low temperatures.
-
Troubleshooting Tip: Ensure you are using high-purity, anhydrous DMSO. Consider preparing a slightly lower concentration stock solution.
-
Possible Cause 2: Improper Dissolution. The compound may not have been fully dissolved initially.
-
Troubleshooting Tip: When preparing your stock solution, ensure complete dissolution by using ultrasonic agitation and gentle warming as necessary.[5] Visually inspect the solution to confirm the absence of any particulate matter before storage.
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to precipitation and degradation of the compound.
-
Troubleshooting Tip: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][5]
Issue: I am seeing inconsistent results in my in vitro assays.
-
Possible Cause 1: Compound Instability. Improper storage or handling of this compound solutions can lead to degradation and reduced potency.
-
Troubleshooting Tip: Always follow the recommended storage conditions.[1][5] Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid storing working solutions at 4°C for extended periods.
-
Possible Cause 2: Inaccurate Pipetting of Viscous DMSO Stock. High-concentration DMSO stock solutions can be viscous, leading to pipetting errors and inconsistent final concentrations in your assays.
-
Troubleshooting Tip: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. Ensure the stock solution has fully equilibrated to room temperature before use.
Data Summary
This compound Solubility
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 28.23 | 11.67 | Ultrasonic agitation and warming may be required.[5] |
This compound Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| In DMSO | 4°C | 2 weeks |
Experimental Protocols & Workflows
General Workflow for Preparation of this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Histone Deacetylase (HDAC) Inhibition Pathway
This compound functions by inhibiting histone deacetylases (HDACs). This leads to an increase in histone acetylation, which in turn alters gene expression and can induce cellular responses such as apoptosis and cell cycle arrest.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
References
Optimizing JNJ-16241199 treatment duration and concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JNJ-16241199 (Quisinostat) in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Quisinostat)?
A1: this compound, also known as Quisinostat, is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It has high specificity for class I and II HDACs.[4] By inhibiting HDACs, Quisinostat leads to an increase in the acetylation of histones and other proteins, which alters gene expression. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Q2: What are the key signaling pathways affected by Quisinostat?
A2: Preclinical studies have shown that Quisinostat's anti-tumor effects are mediated through the modulation of several key signaling pathways. It has been shown to induce G0/G1 phase cell cycle arrest through the PI3K/AKT/p21 pathway and to promote apoptosis via the JNK/c-jun/caspase-3 signaling cascade.[6][7] Additionally, Quisinostat can upregulate p53 acetylation, leading to the activation of p53 signaling and subsequent cell growth inhibition.[4]
Q3: What are the typical concentrations of Quisinostat used in in vitro experiments?
A3: The effective concentration of Quisinostat in vitro is cell-line dependent and typically falls within the low nanomolar to low micromolar range. The IC50 values for cell viability have been reported to be in the low nanomolar range for many cancer cell lines.[8][9] For example, in HepG2 hepatocellular carcinoma cells, the IC50 values were 81.2 nM and 30.8 nM after 48 and 72 hours of treatment, respectively.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is a suitable starting dose for in vivo animal studies?
A4: In preclinical animal models, Quisinostat has been administered at doses ranging from 2.5 mg/kg to 5 mg/kg daily via intraperitoneal injection.[8] The optimal dose will depend on the tumor model and the specific research question.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Observed Effect on Cell Viability
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your specific cell line. A wide range of concentrations (e.g., 1 nM to 10 µM) should be tested.[9]
-
-
Possible Cause 2: Incorrect Drug Handling and Storage.
-
Troubleshooting Step: Quisinostat is typically dissolved in DMSO to create a stock solution.[1] Ensure the DMSO is of high quality and that the stock solution is stored properly, protected from light and moisture, and subjected to minimal freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. Confirm the expression of target HDACs (class I and II) in your cell line. Consider combination therapies, as Quisinostat has shown synergistic effects with other agents like sorafenib.[6]
-
Issue 2: Difficulty in Detecting Apoptosis
-
Possible Cause 1: Inappropriate Assay Timing.
-
Troubleshooting Step: Apoptosis is a dynamic process. The timing of the assay is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis in your cell line.[4]
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Troubleshooting Step: Ensure the concentration of Quisinostat used is sufficient to induce apoptosis. This may be higher than the IC50 for cell viability.
-
-
Possible Cause 3: Using a Single Apoptosis Marker.
-
Troubleshooting Step: Use multiple assays to confirm apoptosis. For example, combine an Annexin V/PI staining assay with a western blot for cleaved caspases (e.g., cleaved-caspase-3, cleaved-caspase-9) and PARP.[6]
-
Issue 3: Variability in Western Blot Results for Target Proteins
-
Possible Cause 1: Suboptimal Protein Extraction.
-
Troubleshooting Step: Ensure complete cell lysis and protein solubilization. Use appropriate lysis buffers containing protease and phosphatase inhibitors.
-
-
Possible Cause 2: Timing of Protein Expression Changes.
-
Troubleshooting Step: The expression levels of proteins in the affected signaling pathways (e.g., p21, cleaved-caspase-3) can change over time. Perform a time-course experiment to determine the peak expression changes after Quisinostat treatment.
-
-
Possible Cause 3: Antibody Quality.
-
Troubleshooting Step: Validate your primary antibodies to ensure they are specific and sensitive for the target proteins.
-
Data Presentation
Table 1: In Vitro IC50 Values of Quisinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 81.2 (48h), 30.8 (72h) | [4] |
| PPTP Cell Lines (Median) | Pediatric Cancers | 2.2 | [8] |
| MOLT-4 | Acute Lymphoblastic Leukemia | <1 | [8] |
| NB-EBc1 | Neuroblastoma | 19 | [8] |
Table 2: In Vivo Dosing of Quisinostat in Animal Models
| Animal Model | Tumor Type | Dose | Administration Route | Reference |
| Mouse Xenograft | Solid Tumors | 5 mg/kg | Intraperitoneal (daily for 3 weeks) | [8] |
| Mouse Xenograft | Acute Lymphoblastic Leukemia | 2.5 mg/kg | Intraperitoneal (daily for 3 weeks) | [8] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Quisinostat (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with the desired concentration of Quisinostat or DMSO for the optimal duration determined previously.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
-
Treat cells with Quisinostat as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-Histone H3, p21, cleaved-caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
Technical Support Center: JNJ-16241199 (Quisinostat) Off-Target Effects in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of JNJ-16241199 (Quisinostat) observed in research models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound (Quisinostat)?
A1: this compound, also known as Quisinostat, is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] It primarily targets class I and II HDACs, with particularly high potency against HDAC1.[3] Its on-target activity leads to the accumulation of acetylated histones, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4][5]
Q2: What are the known or potential off-target effects of this compound?
A2: The most well-documented off-target of this compound and other hydroxamate-based HDAC inhibitors is Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2).[6][7] Additionally, clinical studies have reported cardiovascular effects, such as cardiac arrhythmias, which may be linked to off-target activities.[4][8] Some research also suggests that Quisinostat's focused HDAC inhibition avoids off-target modulation of the PI3K pathway.[9][10]
Q3: What is MBLAC2 and what is the consequence of its inhibition by this compound?
A3: MBLAC2 is an acyl-CoA thioesterase involved in fatty acid metabolism.[8][11] It hydrolyzes long-chain fatty acyl-CoAs.[8] Inhibition of MBLAC2 by this compound can lead to the accumulation of extracellular vesicles (EVs).[6] This could have implications for cell-cell communication and other physiological processes, which should be considered when interpreting experimental results.
Q4: What is the potential mechanism behind the cardiac arrhythmias observed with this compound treatment?
A4: The exact off-target responsible for cardiac arrhythmias with this compound is not definitively identified. However, these adverse effects, including nonsustained ventricular tachycardia and ST/T-wave abnormalities, were dose-limiting toxicities in a Phase I clinical trial.[4] The underlying mechanisms for drug-induced arrhythmias often involve the modulation of cardiac ion channels, leading to altered cardiac action potentials.[3][12][13][14] Researchers should be aware of this potential for cardiotoxicity in their experimental models.
Troubleshooting Guides
Problem 1: Unexpected changes in extracellular vesicle (EV) secretion or composition in cell culture experiments.
-
Possible Cause: This may be an off-target effect due to the inhibition of MBLAC2 by this compound.[6]
-
Troubleshooting Steps:
-
Confirm MBLAC2 Inhibition: If possible, measure the activity of MBLAC2 in your experimental system with and without this compound treatment.
-
MBLAC2 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce MBLAC2 expression and observe if this phenocopies the effect of this compound on EV secretion.
-
Use a Structurally Different HDAC Inhibitor: Compare the effects of this compound with an HDAC inhibitor that has a different chemical scaffold and is not reported to inhibit MBLAC2.
-
Analyze EV Content: Perform proteomic or lipidomic analysis of the secreted EVs to understand how their composition is altered.
-
Problem 2: Unexplained cardiotoxic effects in in vivo animal models (e.g., altered ECG, cardiac dysfunction).
-
Possible Cause: This could be an off-target effect of this compound on cardiac ion channels or other cardiac proteins.[4][8]
-
Troubleshooting Steps:
-
In Vitro Cardiac Cell Line Studies: Use human iPSC-derived cardiomyocytes or other relevant cardiac cell lines to assess the direct effects of this compound on cardiac electrophysiology (e.g., using multi-electrode arrays or patch-clamp techniques).
-
Dose-Response Analysis: Carefully evaluate the dose- and time-dependency of the observed cardiotoxicity.
-
Monitor Cardiac Biomarkers: Measure established biomarkers of cardiac injury in your animal models.
-
Consult a Cardio-oncology Expert: If significant cardiotoxicity is observed, consulting with an expert in the field is recommended to design appropriate follow-up studies.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (Quisinostat) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11[1][3][15] |
| HDAC2 | 0.33[15] |
| HDAC4 | 0.64[15] |
| HDAC10 | 0.46[15] |
| HDAC11 | 0.37[15] |
Note: this compound shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9, and has the lowest potency against HDACs 6 and 7.[3]
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Extracellular Vesicle Secretion
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of this compound or vehicle control in serum-free media for 24-48 hours.
-
Conditioned Media Collection: Collect the conditioned media and centrifuge at low speed (e.g., 300 x g for 10 minutes) to pellet any detached cells.
-
EV Isolation: Isolate EVs from the supernatant using standard methods such as ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits.
-
EV Quantification: Quantify the isolated EVs using nanoparticle tracking analysis (NTA) or by measuring total protein content (e.g., BCA assay).
-
Data Analysis: Compare the quantity of secreted EVs between this compound-treated and control groups.
Protocol 2: In Vitro Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes
-
Cell Culture: Culture human iPSC-derived cardiomyocytes on multi-electrode array (MEA) plates according to the manufacturer's instructions until a stable, spontaneously beating syncytium is formed.
-
Baseline Recording: Record baseline electrophysiological parameters, including beat rate, field potential duration, and arrhythmogenic events.
-
Compound Addition: Add increasing concentrations of this compound to the culture medium.
-
Data Acquisition: Record electrophysiological parameters at multiple time points after compound addition.
-
Data Analysis: Analyze the recorded data for changes in beat rate, field potential duration (as a surrogate for QT interval), and the incidence of arrhythmic events.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cardiac Arrhythmias - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. Mechanisms of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Therapeutic Targets in Cardiology: Arrhythmias and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Quisinostat
Welcome to the technical support center for Quisinostat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of Quisinostat.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with Quisinostat.
Question: I am observing inconsistent anti-proliferative effects of Quisinostat in my cell-based assays. What are the potential causes and solutions?
Answer:
Inconsistent anti-proliferative effects can stem from several factors, ranging from compound handling to experimental setup. Here’s a systematic guide to troubleshoot this issue:
1. Compound Stability and Storage:
-
Problem: Quisinostat, like many small molecules, can degrade if not stored properly, leading to reduced potency.
-
Solution: Ensure Quisinostat is stored as a powder at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[1][2][3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]
2. Solubility Issues:
-
Problem: Poor solubility can lead to inaccurate concentrations and precipitation of the compound in your culture media. Quisinostat has limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][3] When preparing working solutions, ensure the final concentration of the organic solvent is low enough to not affect your cells (typically <0.1% DMSO). Use fresh, high-quality DMSO as it can absorb moisture, which reduces the solubility of compounds.[1][3]
3. Cell Line Variability:
-
Problem: Different cell lines exhibit varying sensitivities to HDAC inhibitors. The expression levels of specific HDAC isoforms can influence the efficacy of Quisinostat.
-
Solution:
-
Verify the HDAC expression profile of your cell line if possible. Quisinostat is a pan-HDAC inhibitor but shows high potency towards HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11.[1][3][4]
-
Perform a dose-response curve for each new cell line to determine the optimal concentration (IC50). For example, in one study, the IC50 values for Quisinostat in hepatocellular carcinoma cell lines after 48 and 72 hours of treatment were 82.4 nM and 42.0 nM, respectively.[3]
-
4. Assay Timing and Duration:
-
Problem: The effects of HDAC inhibitors on cell proliferation and apoptosis are time-dependent. Insufficient incubation time may not yield a significant effect.
-
Solution: Optimize the treatment duration. In many studies, significant effects are observed after 48 to 96 hours of continuous exposure.[5][6]
5. Off-Target Effects:
-
Problem: At higher concentrations, off-target effects can lead to unexpected results. MBLAC2 has been identified as a common off-target for hydroxamic acid-based HDAC inhibitors.[7]
-
Solution: Use the lowest effective concentration of Quisinostat as determined by your dose-response experiments to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quisinostat?
A1: Quisinostat is a second-generation, orally bioavailable, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor.[8][9] It works by inhibiting the activity of multiple HDAC enzymes, particularly class I and II HDACs.[10] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[8] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor cell proliferation.[5][8][11]
Q2: How should I prepare Quisinostat for in vitro and in vivo experiments?
A2:
-
For in vitro experiments: Prepare a stock solution of Quisinostat in DMSO. For example, a 10 mM stock solution can be prepared and stored at -80°C.[1] For cell-based assays, dilute the stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to the cells (typically below 0.1%).
-
For in vivo experiments: The formulation of Quisinostat for in vivo administration can vary depending on the route of administration. One published formulation for intraperitoneal (IP) injection in mice is 10% hydroxy-propyl-β-cyclodextrin with 25 mg/mL mannitol in sterile water for injection, prepared fresh before administration.[6] For oral gavage, a formulation in corn oil has been used.[1]
Q3: What are the known IC50 values for Quisinostat against different HDAC isoforms?
A3: Quisinostat is a potent inhibitor of several HDAC isoforms. The reported IC50 values from cell-free assays are summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.11 |
| HDAC2 | 0.33 |
| HDAC4 | 0.64 |
| HDAC10 | 0.46 |
| HDAC11 | 0.37 |
(Data sourced from Selleck Chemicals product information)[1]
Q4: Are there any known off-targets for Quisinostat?
A4: Yes, like many kinase and epigenetic inhibitors, Quisinostat can have off-targets, especially at higher concentrations. A study on the target deconvolution of HDAC inhibitors identified MBLAC2 (metallo-β-lactamase domain-containing protein 2) as a common off-target for hydroxamic acid-based HDAC inhibitors, including Quisinostat.[7] It is important to use the lowest effective concentration to minimize potential off-target effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Quisinostat in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Quisinostat. Include a vehicle control (medium with the same concentration of DMSO as the highest Quisinostat concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cells with Quisinostat at the desired concentration and for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of Quisinostat leading to tumor suppression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Quisinostat | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
Technical Support Center: JNJ-16241199 (Quisinostat) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of JNJ-16241199 (Quisinostat) in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Quisinostat, is a second-generation, orally available, potent hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both class I and II HDACs, leading to an increase in the acetylation of histones and other proteins. This alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
Q2: What are the primary toxicities observed with this compound in animal and human studies?
The main dose-limiting toxicities associated with this compound are cardiovascular and hepatic.[1][4]
-
Cardiovascular: In a Phase I clinical trial, predominantly cardiovascular toxicities were observed, including tachyarrhythmias and ST/T-wave abnormalities.[1][4] Preclinical studies with other pan-HDAC inhibitors have also pointed to concerns about cardiotoxicity, particularly QT interval prolongation.
-
Hepatic: Abnormal liver function tests have been reported as a non-cardiac dose-limiting toxicity in clinical studies.[1][4]
-
General: Fatigue, nausea, decreased appetite, and vomiting are other treatment-emergent adverse events.[1][4] In a preclinical study in mice, a daily dose of 5 mg/kg for 21 days was found to exceed the maximum tolerated dose (MTD) in non-engrafted NOD/SCID mice.[2]
Q3: Are there general strategies to mitigate the toxicity of HDAC inhibitors like this compound?
Yes, several strategies are being explored to reduce the toxicity of HDAC inhibitors:
-
Intermittent Dosing: Clinical data for Quisinostat suggests that intermittent dosing schedules (e.g., three times weekly) are better tolerated than continuous daily dosing.[1][4]
-
Isoform-Selective Inhibition: Developing inhibitors that target specific HDAC isoforms may offer a better therapeutic window with reduced toxicity compared to pan-HDAC inhibitors.
-
Combination Therapy: Combining HDAC inhibitors with other agents could allow for lower, less toxic doses of each compound while maintaining or enhancing efficacy.
-
Cardioprotective and Hepatoprotective Agents: Co-administration of agents that protect the heart and liver is a potential strategy, although specific agents for use with this compound require further investigation.
II. Troubleshooting Guides
Managing Cardiovascular Toxicity
Issue: Observation of electrocardiogram (ECG) abnormalities, such as QT interval prolongation or arrhythmias, in animals treated with this compound.
Potential Causes:
-
Inhibition of cardiac ion channels, a known risk with some HDAC inhibitors.
-
Transcriptional changes in genes related to ion channel trafficking and localization.
Troubleshooting Protocol:
-
Baseline and Continuous Monitoring:
-
Dose and Schedule Adjustment:
-
Investigate Cardioprotective Co-medications (Experimental):
-
Based on preclinical research with other cardiac stressors, consider investigating the co-administration of agents with known cardioprotective effects. For example, some studies have explored the use of HDAC inhibitors themselves in a cardioprotective context against ischemia-reperfusion injury, suggesting complex mechanisms at play.[7][8] Further research is needed to identify specific protective agents against this compound-induced cardiotoxicity.
-
-
Terminal Cardiac Evaluation:
-
At the end of the study, perform detailed histopathological examination of the heart tissue to look for any signs of cardiomyopathy, which has been observed in rats with other HDAC inhibitors.[9]
-
Quantitative Data on Cardiovascular Effects of HDAC Inhibitors:
| Parameter | Observation | Species | Compound Class | Citation |
| QTc Interval | Delayed and persistent increases | Dog | Various HDAC inhibitors | [5][6] |
| Heart Rate | Increased | Dog | Belinostat (hydroxamate) | [9] |
| Cardiomyopathy | Microscopic findings | Rat | Belinostat (hydroxamate) | [9] |
| Heart Weight | Increased | Dog | Belinostat (hydroxamate) | [9] |
Managing Hepatotoxicity
Issue: Elevated liver enzymes (e.g., ALT, AST) or other signs of liver damage in animals receiving this compound.
Potential Causes:
-
Off-target effects of pan-HDAC inhibition on liver cells.
-
Drug metabolism-related stress on the liver.
Troubleshooting Protocol:
-
Regular Liver Function Monitoring:
-
Collect blood samples at baseline and at regular intervals throughout the study to monitor liver enzyme levels.
-
-
Dose and Schedule Modification:
-
If hepatotoxicity is detected, reduce the dose of this compound.
-
Implement an intermittent dosing schedule, which has been shown to be better tolerated overall.[1]
-
-
Explore Hepatoprotective Strategies (Experimental):
-
Consider investigating the co-administration of hepatoprotective agents. While specific agents for this compound have not been reported, research on other HDAC inhibitors could provide leads.
-
-
Histopathological Analysis:
III. Experimental Protocols & Methodologies
In Vivo Toxicity Assessment in Mice (Pediatric Preclinical Testing Program):
-
Animal Model: Non-engrafted NOD/SCID mice.
-
Drug Formulation: this compound formulated in 10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol, in sterile water for injection.[2]
-
Dosing: 5 mg/kg administered intraperitoneally daily for 21 days.[2]
-
Observations: This dosing regimen exceeded the Maximum Tolerated Dose (MTD).[2] For tumor-bearing xenograft models, a reduced dose of 2.5 mg/kg was used for ALL models and was well tolerated.[2]
IV. Visualizations
Signaling Pathway: HDAC Inhibition and Gene Expression
Caption: Mechanism of action of this compound on histone acetylation and gene expression.
Experimental Workflow: In Vivo Toxicity Study
Caption: General workflow for conducting a preclinical in vivo toxicity study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone Deacetylase Inhibitors Prolong Cardiac Repolarization through Transcriptional Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC inhibitors and cardioprotection: Homing in on a mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase signaling in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing the Oral Bioavailability of JNJ-16241199 (Quisinostat)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of JNJ-16241199, a potent second-generation histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Quisinostat)?
A1: this compound, also known as Quisinostat or JNJ-26481585, is a second-generation, orally available hydroxamate-based histone deacetylase (HDAC) inhibitor.[1][2] It exhibits high potency against class I and II HDACs.[1][3] Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of acetylation plays a crucial role in regulating gene expression and can induce anti-tumor effects.[2][4]
It is important to distinguish this compound from other compounds with similar naming conventions. For instance, JNJ-16259685 is a selective metabotropic glutamate receptor 1 (mGluR1) antagonist and has a distinct mechanism of action.[5][6]
Q2: What are the known challenges related to the oral bioavailability of HDAC inhibitors?
A2: While this compound is designed for oral administration, HDAC inhibitors as a class can face several challenges that may limit their oral bioavailability. These can include:
-
Poor Solubility: Many small molecule inhibitors have low aqueous solubility, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug that reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells, limiting its absorption.
-
Chemical Instability: The gastrointestinal environment (e.g., acidic pH in the stomach) can potentially degrade the compound before it can be absorbed.
Q3: What formulation strategies can be explored to improve the oral bioavailability of this compound?
A3: Several formulation approaches can be investigated to enhance the oral bioavailability of this compound. These include:
-
Amorphous Solid Dispersions: Creating a dispersion of the crystalline drug in a polymer matrix can improve its dissolution rate and solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
Prodrug Approaches: Modifying the chemical structure to create a prodrug with improved solubility or permeability that is later converted to the active compound in the body.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations after oral dosing in animal models. | Poor aqueous solubility leading to inconsistent dissolution. | 1. Characterize the solid-state properties of the this compound batch (e.g., crystallinity, particle size).2. Evaluate different formulation strategies to improve solubility (see FAQ Q3).3. Consider using a co-solvent or surfactant in the vehicle for preclinical studies, ensuring it does not interfere with the assay. |
| Rapid first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways.2. Co-administer with a known inhibitor of the identified metabolic enzymes (e.g., a cytochrome P450 inhibitor) in a controlled preclinical study to assess the impact on bioavailability. | |
| Low in vitro permeability in Caco-2 cell assays. | Efflux by P-glycoprotein (P-gp) or other transporters. | 1. Perform bi-directional Caco-2 assays to determine the efflux ratio.2. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate.3. Investigate formulation strategies that can inhibit efflux transporters. |
| Poor passive diffusion. | 1. Assess the physicochemical properties of this compound, such as its LogP and polar surface area, to predict its passive permeability.2. Consider structural modifications to create a more membrane-permeable prodrug. | |
| Degradation of this compound in simulated gastric or intestinal fluid. | pH-dependent instability. | 1. Perform stability studies at different pH values representative of the gastrointestinal tract.2. Develop an enteric-coated formulation to protect the drug from the acidic environment of the stomach. |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Place a known amount of the this compound formulation in the dissolution apparatus (e.g., USP Apparatus 2 - paddle).
-
Maintain a constant temperature (37°C) and stirring speed.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance - TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Visualizing Key Concepts
Signaling Pathway of HDAC Inhibition
References
- 1. Quisinostat - Wikipedia [en.wikipedia.org]
- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
Addressing variability in JNJ-16241199 experimental outcomes
Welcome to the technical support center for JNJ-16241199 (Quisinostat). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound (Quisinostat).
Q1: I am observing inconsistent IC50 values for Quisinostat in my cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Quisinostat. Ensure you are using a consistent cell line and passage number. The median relative IC50 value for the Pediatric Preclinical Testing Program (PPTP) cell lines was 2.2 nM, with a range from <1 nM to 19 nM[1].
-
Cell Seeding Density: The initial seeding density of your cells can significantly impact the calculated IC50 value. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Stability: Ensure that your stock solution of Quisinostat is properly stored and has not undergone degradation. It is recommended to prepare fresh dilutions for each experiment from a fresh DMSO stock[2].
-
Assay Duration: The incubation time with the inhibitor can affect the outcome. A 48 to 96-hour incubation is a common starting point, but this may need to be optimized for your specific cell line[1].
-
Reagent Quality: The quality of your cell culture media, serum, and assay reagents can influence results. Use high-quality reagents and ensure they are not expired.
Q2: My Western blot results for acetylated histones (e.g., H3, H4) are weak or absent after treatment with Quisinostat. What should I check?
A2: Weak or absent signal for acetylated histones could be due to:
-
Insufficient Inhibitor Concentration: The concentration of Quisinostat may be too low to induce a detectable increase in histone acetylation. A dose-response experiment is recommended. In A2780 ovarian carcinoma cells, histone H3 and H4 acetylation was induced at concentrations as low as 30 to 100 nM[3].
-
Short Treatment Duration: The treatment time may be insufficient. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing changes in protein acetylation.
-
Poor Antibody Quality: Ensure the primary antibody against the acetylated protein is specific and used at the recommended dilution.
-
Lysate Preparation: Improper lysate preparation can lead to protein degradation. Use appropriate protease and phosphatase inhibitors in your lysis buffer.
Q3: I am encountering solubility issues with Quisinostat. What is the recommended solvent and procedure?
A3: Quisinostat is soluble in DMSO. For in vivo studies, specific formulations are required.
-
For in vitro use: Prepare a stock solution in fresh DMSO. Moisture-absorbing DMSO can reduce solubility[2].
-
For in vivo use (example formulation): A formulation in 10% hydroxy-propyl-β-cyclodextrin and 25 mg/mL mannitol in sterile water for injection has been used[1]. Another formulation involves 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O[2]. Always prepare fresh for administration.
Q4: Are there known off-target effects for Quisinostat?
A4: While Quisinostat is a potent pan-HDAC inhibitor, like many kinase inhibitors, the potential for off-target effects exists. A study on the HDAC inhibitor pharmacopoeia identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors[4]. Researchers should consider validating key findings with complementary approaches, such as siRNA/shRNA knockdown of the intended target, to confirm that the observed phenotype is due to HDAC inhibition.
Q5: What are the potential drug interactions with Quisinostat?
A5: Quisinostat has been studied in combination with other anti-cancer agents, and synergistic effects have been observed.
-
With Sorafenib: In hepatocellular carcinoma cells, Quisinostat acts synergistically with sorafenib to suppress cell proliferation and induce apoptosis[5].
-
With 5-Fluorouracil (5-FU): In colorectal cancer cell lines, Quisinostat enhances the cytotoxic effect of 5-FU.
-
When planning combination studies, it is crucial to perform dose-matrix experiments to determine synergistic, additive, or antagonistic interactions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Quisinostat (this compound) against HDAC Isozymes
| HDAC Isozyme | IC50 (nM) |
| HDAC1 | 0.11[2][3][6] |
| HDAC2 | 0.33[2][3][6] |
| HDAC4 | 0.64[2][3][6] |
| HDAC10 | 0.46[2][3][6] |
| HDAC11 | 0.37[2][3][6] |
Table 2: In Vitro Antiproliferative Activity of Quisinostat (this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PPTP Panel (median) | Pediatric Cancers | 2.2[1] |
| MOLT-4 | T-cell ALL | <1[1] |
| CHLA-9 | Neuroblastoma | <1[1] |
| CHLA-258 | Neuroblastoma | <1[1] |
| NB-EBc1 | Neuroblastoma | 19[1] |
| Glioblastoma Panel (median) | Glioblastoma | 50-100[7] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Quisinostat in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of Quisinostat.
-
Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µl of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
2. Western Blot for Histone Acetylation
-
Seed cells in 6-well plates and treat with various concentrations of Quisinostat or vehicle control for the desired duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of Quisinostat (this compound) action.
Caption: General workflow for Quisinostat (this compound) experiments.
Caption: Troubleshooting logic for variable experimental outcomes.
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - Quisinostat is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
Technical Support Center: JNJ-16241199 (Quisinostat) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-16241199 (Quisinostat) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Quisinostat)?
This compound, also known as Quisinostat, is a potent, orally active, second-generation pan-histone deacetylase (HDAC) inhibitor. It primarily targets class I and II HDACs, with particularly high potency against HDAC1. By inhibiting HDACs, Quisinostat leads to an accumulation of acetylated histones, altering chromatin structure and modulating the expression of a small subset of genes. This can result in the induction of cell cycle arrest, differentiation, and/or apoptosis in transformed cells.
Q2: What are the expected cellular phenotypes after this compound treatment?
The expected phenotypes upon successful treatment with this compound in cancer cell lines include:
-
Inhibition of cell proliferation: A dose-dependent decrease in cell viability and proliferation is anticipated.
-
Cell cycle arrest: Typically, an arrest at the G0/G1 or G2/M phase of the cell cycle is observed.[1][2]
-
Induction of apoptosis: Increased programmed cell death, often confirmed by markers like cleaved caspase-3.[2][3]
-
Increased histone acetylation: A measurable increase in the acetylation of histones, such as H3 and H4, serves as a biomarker of target engagement.
Q3: What is a known off-target of this compound and what are its potential consequences?
A notable off-target for hydroxamate-based HDAC inhibitors like Quisinostat is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] Inhibition of this poorly characterized palmitoyl-CoA hydrolase can lead to an accumulation of extracellular vesicles.[4] Researchers observing unexpected changes in extracellular vesicle secretion or related signaling pathways should consider this off-target effect.
Troubleshooting Unexpected Phenotypes
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and experimental steps to investigate the unexpected outcomes.
Issue 1: Discrepancy between In Vitro and In Vivo Efficacy
Question: My in vitro experiments with this compound show potent anti-cancer activity, but the therapeutic effect is significantly reduced in my animal models. What could be the cause?
Possible Explanations and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model may limit its effective concentration at the tumor site.
-
Troubleshooting:
-
Verify the dosing regimen and route of administration are appropriate for the animal model.
-
Perform pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time.
-
-
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance through factors not present in 2D cell culture.
-
Troubleshooting:
-
Analyze the tumor microenvironment for factors that could inhibit drug efficacy, such as hypoxia or the presence of stromal cells that may secrete protective factors.
-
Consider using 3D culture models (spheroids or organoids) for in vitro studies to better recapitulate the in vivo environment.
-
-
-
Drug Metabolism: The animal model may metabolize this compound more rapidly than human cells, leading to lower effective concentrations.
Experimental Workflow for Investigating In Vitro/In Vivo Discrepancies
Caption: Troubleshooting workflow for in vitro vs. in vivo efficacy discrepancies.
Issue 2: Paradoxical Effects on Cell Differentiation
Question: I am using this compound to induce differentiation in my cell model, but I'm observing unexpected or mixed lineage outcomes. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Context-Dependent Effects of HDAC Inhibition: The effect of HDAC inhibitors on differentiation is highly context-dependent and can vary between cell types. For example, in mesenchymal stem cells, HDAC inhibitors have been shown to enhance osteogenic (bone) differentiation while inhibiting adipogenic (fat) and chondrogenic (cartilage) differentiation.[1][5]
-
Troubleshooting:
-
Perform a thorough characterization of the differentiated cells using a panel of lineage-specific markers.
-
Analyze the expression of key transcription factors involved in the different differentiation pathways.
-
-
-
Off-Target Effects: As mentioned, off-target effects on proteins like MBLAC2 could influence signaling pathways involved in differentiation.
-
Dose-Dependent Effects: The concentration of this compound may influence the differentiation outcome.
Signaling Pathway: HDACs in Stem Cell Differentiation
Caption: Influence of HDACs on mesenchymal stem cell fate decisions.
Issue 3: Unexpected Resistance or Cell Survival
Question: Despite confirming target engagement (increased histone acetylation), a significant portion of my cancer cells are surviving this compound treatment. What is a potential mechanism of resistance?
Possible Explanations and Troubleshooting Steps:
-
Upregulation of Cell Cycle Inhibitors: HDAC inhibitors, including Quisinostat, can induce the expression of the cell cycle inhibitor p21.[6] While p21 can promote cell cycle arrest, in some contexts, it can also have a protective effect, preventing apoptosis and leading to a cytostatic rather than cytotoxic response.
-
Troubleshooting:
-
Measure p21 protein levels by Western blot after treatment.
-
Use siRNA to knock down p21 expression and assess if this sensitizes the cells to this compound-induced apoptosis.
-
-
-
Activation of Pro-Survival Signaling Pathways: Cells may adapt to HDAC inhibition by activating alternative survival pathways, such as the NF-κB pathway.[7]
-
Troubleshooting:
-
Use pathway analysis tools (e.g., phospho-kinase arrays) to screen for activated survival pathways.
-
Consider combination therapies with inhibitors of identified survival pathways.
-
-
Logical Relationship: p21 Upregulation and Cell Fate
Caption: The dual role of p21 in response to HDAC inhibition.
Data Presentation
Table 1: In Vitro Potency of this compound (Quisinostat) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCCLM3 | Hepatocellular Carcinoma | ~25 |
| SMMC-7721 | Hepatocellular Carcinoma | ~25 |
| BT145 | Glioblastoma Stem Cell | 75 |
| GB126 | Glioblastoma Stem Cell | 86 |
| Various Pediatric Lines | Leukemia, Solid Tumors | 1-19 |
Data compiled from publicly available research.[8][9][10] Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol is for verifying the on-target activity of this compound by measuring changes in histone acetylation.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method): a. Harvest cells and wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate (to inhibit HDAC activity during extraction).[8] b. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃, and 5 mM sodium butyrate) and lyse on ice for 10 minutes.[8] c. Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C with rotation.[8] e. Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube. Neutralize with 1/10 volume of 2 M NaOH.
3. Protein Quantification and Sample Preparation: a. Determine protein concentration using a Bradford assay. b. Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
4. SDS-PAGE and Immunoblotting: a. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-H3) overnight at 4°C.[8] e. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect chemiluminescence using an imaging system. g. Strip and re-probe the membrane for a loading control (e.g., total Histone H3).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with this compound.
1. Cell Treatment and Harvesting: a. Treat cells with this compound as described in the Western blot protocol. b. Harvest both adherent and floating cells to include apoptotic populations. c. Wash the cells with PBS.
2. Fixation: a. Resuspend the cell pellet (1-3 x 10^6 cells) in 1 ml of ice-cold 70% ethanol by slowly adding the ethanol drop-wise while vortexing.[11] b. Fix the cells overnight at 4°C.
3. Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Resuspend the cell pellet in 1 ml of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.[11]
4. Flow Cytometry: a. Analyze the samples on a flow cytometer. b. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor quisinostat activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corefacilities.iss.it [corefacilities.iss.it]
Validation & Comparative
A Head-to-Head Comparison of Quisinostat and Romidepsin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, Quisinostat and Romidepsin have garnered significant attention. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two HDAC Inhibitors
Both Quisinostat and Romidepsin function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and subsequent alterations in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. However, their specificities and molecular interactions differ.
Quisinostat is a second-generation, orally active, pan-HDAC inhibitor with potent activity against class I and II HDACs, specifically HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11.[1] Its anti-tumor activity is mediated through the induction of G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway and the promotion of apoptosis through the JNK/c-Jun/caspase-3 signaling cascade.[2] Furthermore, Quisinostat has been shown to upregulate the acetylation of p53, leading to its activation and subsequent cell cycle arrest at the G1 phase.
Romidepsin , a natural product, is a potent, class I-selective HDAC inhibitor. It functions as a prodrug, requiring intracellular reduction to its active form.[3] The active metabolite chelates the zinc ion within the active site of class I HDACs, effectively blocking their enzymatic activity. This selective inhibition leads to the accumulation of acetylated histones, ultimately resulting in cell cycle arrest and apoptosis.[4] Romidepsin has been shown to induce apoptosis through the production of reactive oxygen species (ROS) and the activation of caspases.[4]
In Vitro Efficacy: Potency in Cell-Based Assays
Direct comparative studies in vitro have demonstrated the potent cytotoxic effects of both Quisinostat and Romidepsin against cancer cell lines. In a study utilizing the hypermutant diffuse intrinsic pontine glioma (DIPG) cell line PBT-24FH, both agents exhibited low nanomolar efficacy. However, Romidepsin demonstrated greater potency in this specific cell line.
| Drug | Cell Line | Assay Duration | IC50 Value |
| Quisinostat | PBT-24FH | 72 hours | 27 nM |
| Romidepsin | PBT-24FH | 72 hours | 2 nM |
In Vivo Efficacy: A Clear Distinction in a Xenograft Model
A head-to-head comparison in a PBT-24FH flank xenograft model revealed a significant difference in the in vivo anti-tumor activity of Quisinostat and Romidepsin. Mice treated with Quisinostat experienced near-complete tumor regression. In contrast, tumors in mice treated with Romidepsin continued to grow, albeit at a slower rate than the vehicle control group.
| Treatment Group | Mean Tumor Volume (Day 42) |
| Vehicle | 940.4 mm³ |
| Romidepsin | 669.1 mm³ |
| Quisinostat | 33.5 mm³ |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of HDAC inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of Quisinostat or Romidepsin for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[5]
Western Blot Analysis for Histone Acetylation and Cleaved PARP
This protocol describes the detection of changes in protein expression and post-translational modifications following treatment with HDAC inhibitors.
-
Cell Lysis: Treat cells with Quisinostat or Romidepsin for the specified duration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 PBT-24FH cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle, Quisinostat, Romidepsin).
-
Drug Administration:
-
Quisinostat: Administer intraperitoneally (IP) at a dose of 5 mg/kg daily for 21 days. The drug can be formulated in 10% hydroxy-propyl-β-cyclodextrin with 25 mg/mL mannitol in sterile water.
-
Romidepsin: Administration can vary. A previously used schedule for solid tumors is a four-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle, with a starting dose of 14 mg/m². For preclinical xenograft models, the specific dose and schedule would need to be optimized.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. At the end of the study, excise the tumors and weigh them.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Quisinostat's dual mechanism of inducing cell cycle arrest and apoptosis.
Caption: The activation and inhibitory action of Romidepsin on HDACs.
Caption: A streamlined workflow for in vivo efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SIRT1 as a Therapeutic Target: A Comparative Guide to Selisistat and Alternatives
This guide provides a comparative analysis of JNJ-16241199, now known as selisistat (EX-527), and other modulators of Sirtuin 1 (SIRT1) for the therapeutic validation of this target. The primary focus is on Huntington's disease, a key area of investigation for SIRT1-targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to SIRT1 and its Therapeutic Rationale
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1][2] In the context of neurodegenerative diseases like Huntington's, SIRT1 has emerged as a significant therapeutic target. The rationale for targeting SIRT1 is based on its ability to deacetylate a wide range of substrates, including histones and non-histone proteins such as p53, PGC-1α, and FOXO3a.[3][4] Modulation of SIRT1 activity can, therefore, influence gene expression, mitochondrial function, and cell survival.
Two main strategies have been explored for therapeutically targeting SIRT1: inhibition and activation. The therapeutic hypothesis for SIRT1 inhibition in Huntington's disease is based on the observation that acetylation of the mutant huntingtin (mHTT) protein may promote its clearance.[5] Selisistat is a potent and selective SIRT1 inhibitor that has been investigated for this purpose.[1][5] Conversely, SIRT1 activation is proposed to be neuroprotective by enhancing the activity of proteins involved in mitochondrial biogenesis and antioxidant responses.[6][7]
Comparative Analysis of SIRT1 Modulators
This section provides a comparative overview of selisistat and other small molecule modulators of SIRT1, including inhibitors and activators.
In Vitro Selectivity and Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of selisistat and other SIRT1/2 inhibitors against various sirtuins and other histone deacetylases (HDACs).
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Other Sirtuins/HDACs | Reference(s) |
| Selisistat (EX-527) | 38 - 98 nM | 19.6 µM | 48.7 µM | >100 µM for HDACs and NADase | [1][5] |
| Cambinol | 56 µM | 59 µM | No activity | Weak inhibition of SIRT5 (42% at 300 µM) | [8][9] |
| Sirtinol | 131 µM | 38 µM | - | No effect on HDAC1 | [10][11] |
| Tenovin-6 | 21 µM | 10 µM | 67 µM | - | [3][4] |
Preclinical Efficacy in Huntington's Disease Models
The therapeutic potential of SIRT1 modulators has been evaluated in various preclinical models of Huntington's disease.
| Compound/Strategy | Model | Key Findings | Reference(s) |
| Selisistat (SIRT1 Inhibition) | R6/2 mouse | Improved motor function, extended survival, reduced brain atrophy, and decreased mHTT aggregates. | [5][8] |
| SRT2104 (SIRT1 Activation) | N171-82Q mouse | Improved motor function, attenuated brain atrophy, and increased survival. | [6] |
| AK-7 (SIRT2 Inhibition) | R6/2 and 140 CAG knock-in mouse | Improved motor function, extended survival, reduced brain atrophy, and decreased mHTT aggregates. | [12] |
| SIRT1 Overexpression | R6/2 mouse | Improved survival, reduced neuropathology, and decreased mHTT aggregates. | [13][14] |
Clinical Trial Data for Selisistat in Huntington's Disease
Selisistat has been evaluated in clinical trials involving patients with Huntington's disease.
| Trial Phase | Dosage | Duration | Key Outcomes | Reference(s) |
| Phase 1b | 10 mg or 100 mg daily | 14 days | Safe and well-tolerated. No significant effects on motor, cognitive, or functional readouts. No change in circulating soluble huntingtin. | [1][5] |
| Phase 2 | 50 mg or 200 mg daily | 12 weeks | Generally safe and well-tolerated, with some reversible increases in liver function tests. No clinically relevant changes in UHDRS scores. A borderline statistically significant increase in soluble mutant huntingtin in peripheral blood mononuclear cells was observed, which returned to baseline at follow-up. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of SIRT1 as a therapeutic target.
SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich CS1040, BPS Bioscience 50081).
Materials:
-
SIRT1 enzyme (human recombinant)
-
Fluorogenic SIRT1 substrate (e.g., based on p53 peptide)
-
NAD+ solution
-
SIRT1 assay buffer
-
Developer solution
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer as per the manufacturer's instructions.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (e.g., selisistat) at various concentrations or vehicle control.
-
SIRT1 enzyme solution.
-
-
Add NAD+ solution to all wells except for the "blank" wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the fluorogenic SIRT1 substrate to each well and mix gently.
-
Incubate at 37°C for 30-60 minutes.
-
Add the developer solution to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to the vehicle control.
Western Blot for Acetylated p53
This protocol is a general guideline for detecting changes in p53 acetylation upon SIRT1 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-acetyl-p53 (Lys382) (e.g., Cell Signaling Technology #2525)
-
Primary antibody: Mouse anti-total p53
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with SIRT1 inhibitor or vehicle control.
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p53 as a loading control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SIRT1 modulators on the viability of cells expressing mutant huntingtin.
Materials:
-
Cells expressing mutant huntingtin (e.g., STHdhQ111/Q111 striatal cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control.
-
Incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
SIRT1 Signaling Pathway in Neurodegeneration
Caption: SIRT1 signaling pathway in the context of neurodegeneration.
Experimental Workflow for SIRT1 Inhibitor Screening
Caption: Workflow for the screening and validation of SIRT1 inhibitors.
Conclusion
The validation of SIRT1 as a therapeutic target for Huntington's disease presents a compelling, albeit complex, opportunity. Selisistat, a potent and selective SIRT1 inhibitor, has demonstrated preclinical efficacy in various models of Huntington's disease.[8] However, clinical trials have not yet shown a significant impact on disease progression, highlighting the challenges of translating preclinical findings to human patients.[1][15] Alternative strategies, such as SIRT1 activation with compounds like SRT2104, also show promise in preclinical models and warrant further investigation.[6]
This guide provides a framework for comparing the performance of selisistat with other SIRT1 modulators. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and execute studies aimed at further validating SIRT1 as a therapeutic target and developing novel treatment strategies for Huntington's disease and other neurodegenerative disorders. Future research should focus on identifying robust biomarkers of target engagement and clinical efficacy to guide the development of the next generation of SIRT1-targeted therapeutics.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. glennfoundation.org [glennfoundation.org]
- 14. Sirt1 mediates neuroprotection from mutant huntingtin by activation of TORC1 and CREB transcriptional pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N02 Safety And Tolerability Of Selisistat For The Treatment Of Huntington’s Disease: Results From A Randomised, Double-blind, Placebo-controlled Phase Ii Trial | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
Cross-Validation of JNJ-16241199 (Quisinostat) Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the second-generation histone deacetylase (HDAC) inhibitor, JNJ-16241199 (Quisinostat), across various cancer cell lines. This compound is a potent, orally available, hydroxamate-based pan-HDAC inhibitor targeting class I and II HDACs.[1] This document summarizes its cytotoxic effects, contrasts its activity with the first-generation HDAC inhibitor Vorinostat, and provides detailed experimental protocols for key assays to support further research.
Comparative Efficacy of this compound (Quisinostat)
This compound has demonstrated potent cytotoxic activity across a broad spectrum of cancer cell lines, often at nanomolar concentrations.[1]
Table 1: Cytotoxic Activity (IC50) of this compound in Pediatric Cancer Cell Lines
The Pediatric Preclinical Testing Program (PPTP) evaluated the in vitro cytotoxicity of Quisinostat against a panel of 23 pediatric cancer cell lines using the DIMSCAN assay. The results highlight the potent and broad-spectrum activity of the compound.
| Cell Line | Histology | IC50 (nM) |
| MOLT-4 | T-cell ALL | <1 |
| CHLA-9 | Neuroblastoma | <1 |
| CHLA-258 | Neuroblastoma | <1 |
| Median | - | 2.2 |
| NB-EBc1 | Neuroblastoma | 19 |
| Additional cell lines available in the full PPTP report. |
Data sourced from the Pediatric Preclinical Testing Program.[2]
Table 2: Effects of this compound in Colorectal and Hepatocellular Carcinoma Cell Lines
Studies have also explored the efficacy of Quisinostat in adult solid tumor cell lines, both as a monotherapy and in combination with other agents.
| Cell Line | Cancer Type | Treatment | Observed Effects |
| HCT-116 | Colorectal Carcinoma | Quisinostat (20 nM) + 5-FU | Enhanced cytotoxicity of 5-FU, suppressed proliferation (reduced Ki-67), and enhanced apoptosis.[3] |
| HT-29 | Colorectal Carcinoma | Quisinostat (10 nM) + 5-FU | Enhanced cytotoxic effect of 5-FU by lowering its IC50.[3] |
| HCCLM3 | Hepatocellular Carcinoma | Quisinostat (Concentrations not specified) | Induced G0/G1 phase arrest and apoptosis; enhanced expression of pro-apoptotic proteins (cleaved Caspase-3, -9, PARP, Bax) and decreased anti-apoptotic proteins (Bcl-xl, Bcl2, survivin).[4] |
| SMMC-7721 | Hepatocellular Carcinoma | Quisinostat (Concentrations not specified) | Induced apoptosis.[4] |
Comparison with Vorinostat
While direct head-to-head IC50 comparisons across a wide panel of the same cell lines in a single study are limited, this compound is generally considered more potent than the first-generation HDAC inhibitor, Vorinostat. For instance, this compound is approximately 500-fold more potent than Vorinostat at inhibiting HDAC1.[2]
Table 3: Comparative IC50 Values of Quisinostat and Vorinostat in Select Cell Lines
The following table collates available data from different studies to provide a comparative view. Note: Experimental conditions may vary between studies.
| Cell Line | Cancer Type | Quisinostat IC50 (nM) | Vorinostat IC50 (µM) |
| MV4-11 | Leukemia | 220 | 0.636 |
| Daudi | Lymphoma | 460 | 0.493 |
| A549 | Lung Carcinoma | - | 1.64 |
| MCF-7 | Breast Adenocarcinoma | - | 0.685 |
Data for Vorinostat sourced from a study on Vorinostat analogues.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound (Quisinostat) as an HDAC inhibitor.
Caption: General workflow for the Annexin V apoptosis assay.
Experimental Protocols
DIMSCAN Cytotoxicity Assay
The DIMSCAN assay is a fluorescence-based digital image microscopy method used to quantify viable cell numbers in multi-well plates.
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the incubation period.
-
Drug Incubation: Add this compound at various concentrations and incubate for the desired duration (e.g., 96 hours).
-
Staining:
-
Add fluorescein diacetate (FDA) to stain viable cells. FDA is cleaved by esterases in living cells to produce fluorescent fluorescein.
-
Add eosin Y to quench the fluorescence of nonviable cells and background fluorescence.
-
-
Image Acquisition: Use a fluorescence microscope equipped with a digital camera to capture images of each well.
-
Image Analysis: Utilize digital image processing software to quantify the total fluorescence intensity per well, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the drug concentration.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins.
-
Protein Extraction: Lyse the this compound-treated and control cells and extract nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. A fluorescence microplate cytotoxicity assay with a 4-log dynamic range that identifies synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Quisinostat vs. Other Class I HDAC Inhibitors in Preclinical Models
For researchers and drug development professionals navigating the landscape of epigenetic modulators, selecting the optimal histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides a comparative analysis of Quisinostat against other prominent class I HDAC inhibitors, namely Romidepsin, Entinostat, and Mocetinostat. We delve into their performance in preclinical studies, presenting supporting experimental data to facilitate an informed choice for your research.
Overview of Quisinostat and Comparators
Quisinostat (JNJ-26481585) is a second-generation, orally active pan-HDAC inhibitor with high potency, particularly against class I and II HDACs.[1][2] It has demonstrated broad-spectrum antitumor activity across various cancer cell lines and in vivo models.[1][3]
Romidepsin (FK228, Istodax®) is a potent, cyclic peptide class I selective HDAC inhibitor.[4] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[5]
Entinostat (MS-275) is a class I selective benzamide HDAC inhibitor with oral bioavailability.[6][7] It shows selectivity for HDAC1 and HDAC3.[6]
Mocetinostat (MGCD0103) is an orally available, isotype-selective HDAC inhibitor targeting class I HDACs, specifically HDAC1, 2, and 3, and class IV HDAC11.[8][9][10]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro potency and cellular effects of Quisinostat in comparison to other class I HDAC inhibitors. It is important to note that the data presented is compiled from various studies and may not be from direct head-to-head comparisons under identical experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) Against Class I HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference(s) |
| Quisinostat | 0.11 | 0.33 | >30-fold selective over | [11][12][13] |
| Romidepsin | 36 | 47 | - | [14] |
| Entinostat | 510 | - | 1700 | [6] |
| Mocetinostat | 150 | 290 | 1660 | [8][15] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Effects on Cell Viability (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Quisinostat | PBT-24FH (DIPG) | 27 | [16] |
| Pediatric Preclinical Testing Program (median) | 2.2 | [17] | |
| Romidepsin | PBT-24FH (DIPG) | 2 | [16] |
| OCI-AML3, SKM-1, MDS-L (72h) | 1 - 1.8 | [18] | |
| Entinostat | A2780, Calu-3, HL-60, K562, etc. | 41.5 - 4710 | [6] |
| Mocetinostat | Various human cancer cell lines | 90 - 20000 | [8] |
Note: DIPG stands for Diffuse Intrinsic Pontine Glioma.
Table 3: Comparative Effects on Apoptosis
| Inhibitor | Cell Line | Apoptosis Induction | Reference(s) |
| Quisinostat | PBT-24FH (DIPG) | Increased early and late apoptosis | [16] |
| Romidepsin | PBT-24FH (DIPG) | Increased early and late apoptosis | [16] |
| Entinostat | Various | Induces apoptosis | [6] |
| Mocetinostat | Various | Induces apoptosis | [15] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is crucial for interpreting the data.
Signaling Pathway of Class I HDAC Inhibitors
Class I HDAC inhibitors, including Quisinostat, primarily exert their anticancer effects by inducing histone hyperacetylation, leading to the reactivation of tumor suppressor genes. This can trigger cell cycle arrest, apoptosis, and inhibit proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor quisinostat enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. exchemistry.com [exchemistry.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Quisinostat | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reproducibility of JNJ-16241199 Research: A Comparative Guide for Scientists
An in-depth analysis of the preclinical and clinical data on JNJ-16241199 (Quisinostat), a potent pan-histone deacetylase (HDAC) inhibitor, reveals a consistent body of evidence supporting its anti-tumor activity. This guide provides a comprehensive comparison with other HDAC inhibitors, Vorinostat and Romidepsin, and details the experimental protocols to aid in the reproducibility of these findings.
This compound, also known as Quisinostat, is a second-generation, orally active, hydroxamate-based inhibitor of Class I and II histone deacetylases.[1] Emerging from preclinical studies as a highly potent agent, it has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in in-vivo models.[1][2] A Phase I clinical trial in patients with advanced solid tumors has established its preliminary safety profile and recommended dose for further studies.[3][4]
Comparative Performance Analysis
To provide a clear perspective on the standing of Quisinostat within the landscape of HDAC inhibitors, this section compares its performance against two widely studied and clinically approved agents: Vorinostat and Romidepsin.
Preclinical Potency and Efficacy
| Compound | Target HDACs | IC50 Values (HDAC1) | Key Preclinical Findings | In Vivo Models |
| This compound (Quisinostat) | Pan-HDAC (Class I and II) | ~0.11 nM[5] | Approximately 500-fold more potent than Vorinostat in inhibiting HDAC1.[1] Induces cell cycle arrest and apoptosis.[2] Brain-penetrant and acts as a radiosensitizer. | Hepatocellular carcinoma xenografts, Glioblastoma xenografts, Pediatric solid tumor and ALL xenografts.[1][2] |
| Vorinostat | Pan-HDAC (Class I, II, IV) | Low micromolar range | Induces apoptosis; radiosensitizing effects. | Cutaneous T-cell lymphoma, Glioblastoma.[6][7] |
| Romidepsin | Class I HDACs | Low nanomolar range | Induces apoptosis and cell cycle arrest. | T-cell lymphoma.[8] |
Clinical Efficacy and Safety
While direct head-to-head clinical trials are not yet available, a comparative summary of findings from separate clinical studies provides valuable insights.
| Drug | Indication Studied | Phase | Key Efficacy Results | Common Adverse Events |
| This compound (Quisinostat) | Advanced Solid Tumors | I | Partial response in one melanoma patient; stable disease in eight patients.[3][4] | Fatigue, nausea, decreased appetite, lethargy, vomiting, cardiovascular effects (tachyarrhythmias, ST/T-wave abnormalities).[3][4] |
| Vorinostat | Cutaneous T-cell Lymphoma (CTCL) | Approved | Overall response rate of 24%-30% in refractory advanced CTCL. | Fatigue, nausea, diarrhea, thrombocytopenia. |
| Romidepsin | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) | Approved | Overall response rate of 34%-35% in CTCL. | Nausea, fatigue, transient thrombocytopenia and granulocytopenia.[9] |
Experimental Protocols
To facilitate the replication and validation of the published findings on this compound, detailed methodologies for key experiments are provided below.
In Vitro Assays
-
Cell Lines: A variety of cancer cell lines have been utilized, including hepatocellular carcinoma (HCCLM3, SK-hep-1, Hep-3B, Huh7, and SMMC-7721) and pediatric tumor lines.[1][2]
-
Cell Viability Assay (MTT/XTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. Cell viability is assessed using standard MTT or XTT protocols.
-
Apoptosis Assay (Annexin V/PI Staining): Cells are treated with this compound for 48 hours. Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against key proteins in apoptosis and cell cycle pathways (e.g., cleaved PARP, cleaved caspase-3, p21) and subsequently with HRP-conjugated secondary antibodies for chemiluminescent detection.
In Vivo Xenograft Models
-
Animal Models: Athymic nude mice are commonly used.
-
Tumor Implantation: For solid tumors, cancer cells (e.g., 1 x 10^6 HCCLM3 cells) are injected subcutaneously into the flank of the mice. For orthotopic models, such as glioblastoma, patient-derived xenografts are implanted intracranially.
-
Drug Administration: this compound is administered orally. In a Phase I study, dosing was explored in continuous daily schedules (2–12 mg) and three intermittent schedules (6–19 mg).[3][4] For preclinical models, a dose of 5 mg/kg for solid tumors and 2.5 mg/kg for acute lymphoblastic leukemia (ALL) models was administered intraperitoneally daily for 21 days.[1]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
Pharmacodynamic Analysis: Tumor and surrogate tissues (e.g., peripheral blood mononuclear cells, skin biopsies) can be collected to assess histone acetylation levels by immunohistochemistry or western blotting.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
Quisinostat vs. Standard Chemotherapy: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Quisinostat, a second-generation histone deacetylase (HDAC) inhibitor, against standard-of-care chemotherapy agents in relevant cancer types. This analysis is based on publicly available preclinical and clinical data, with a focus on quantitative comparisons to aid in research and development decisions.
Executive Summary
Quisinostat (JNJ-26481585) is an orally bioavailable, potent pan-HDAC inhibitor that has demonstrated broad anti-proliferative activity across a range of solid and hematologic cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones, chromatin remodeling, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3] Preclinical studies have highlighted its potential as both a monotherapy and a synergistic partner with conventional chemotherapy drugs. This guide benchmarks its performance against standard chemotherapy regimens for lymphoma and multiple myeloma, two hematologic malignancies where HDAC inhibitors have shown clinical activity.
Mechanism of Action: Quisinostat
Quisinostat exerts its anti-cancer effects by inhibiting class I and II histone deacetylases.[4] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. The downstream effects include the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[3]
Caption: Quisinostat's mechanism of action.
Preclinical Anti-Cancer Activity: A Comparative Overview
Direct head-to-head preclinical studies comparing Quisinostat monotherapy with standard chemotherapy are limited. The available data, collated from various sources, are presented below with the caveat that experimental conditions may differ.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Quisinostat and standard chemotherapy agents in lymphoma and multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) in Lymphoma Cell Lines
| Drug | Cell Line | IC50 (µM) | Reference |
| Quisinostat | Various Hematologic Cancers | 0.0031 - 0.246 | [1] |
| Doxorubicin | P388 (Murine Lymphoma) | 0.01 | [5] |
| Doxorubicin | CLBL-1 (Canine Lymphoma) | 0.44 | [5] |
| Doxorubicin | Daudi (Human Burkitt's Lymphoma) | Not specified | [6] |
| Doxorubicin | Jurkat (Human T-cell Leukemia) | Not specified | [6] |
| Doxorubicin | PC3, A549, HeLa, LNCaP | 0.25 - 8.00 | [7] |
Note: Data is compiled from multiple studies and not from direct head-to-head comparisons.
Table 2: In Vitro Cytotoxicity (IC50) in Multiple Myeloma Cell Lines
| Drug | Cell Line | IC50 (µM) | Reference |
| Quisinostat | Various Hematologic Cancers | 0.0031 - 0.246 | [1] |
| Melphalan | 7 HMCLs (Median) | 2.4 | [8] |
| Melphalan | RPMI-8226 | Less sensitive | [9] |
| Melphalan-flufenamide | MM cell lines | Significantly lower than melphalan | [10][11] |
Note: Data is compiled from multiple studies and not from direct head-to-head comparisons.
In Vivo Tumor Growth Inhibition
Xenograft models provide an in vivo platform to assess the anti-tumor efficacy of novel compounds.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Drug | Cancer Type | Model | Efficacy | Reference |
| Quisinostat | Solid Tumors & ALL | Xenografts | Significant differences in EFS distribution in 64% of solid tumors and 50% of ALL xenografts. | [4] |
| Quisinostat | Multiple Myeloma | Murine Model | Near complete reduction in tumor load. | [12] |
| Quisinostat | Hepatocellular Carcinoma | HCCLM3 Xenograft | Markedly repressed tumor growth. | [13] |
| Melphalan | Multiple Myeloma | MM.1S Xenograft | Reduced tumor progression. | [14] |
| Melphalan-flufenamide | Multiple Myeloma | Human MM Xenograft | More potent inhibition of tumor growth than equimolar doses of melphalan. | [10] |
| Doxorubicin | Lymphoma | Xenograft | Not specified | [15] |
Note: Data is compiled from multiple studies and not from direct head-to-head comparisons.
Clinical Efficacy: A Comparative Look
Clinical trial data provides the most relevant comparison of anti-cancer activity. The overall response rate (ORR) is a key metric in these studies.
Table 4: Clinical Efficacy (Overall Response Rate)
| Drug/Regimen | Cancer Type | Phase | Overall Response Rate (ORR) | Reference |
| Quisinostat | Cutaneous T-cell Lymphoma (CTCL) | II | 24% (cutaneous response) | [16] |
| Quisinostat + Bortezomib + Dexamethasone | Relapsed Multiple Myeloma | Ib | 88.2% | [17] |
| R-CHOP | Diffuse Large B-cell Lymphoma (DLBCL) | Retrospective | 83.3% | [18] |
| R-CHOP | Diffuse Large B-cell Lymphoma (DLBCL) | Phase II | 98% | [19] |
| Bortezomib ± Dexamethasone | Relapsed/Refractory Multiple Myeloma | IIIb | 67% | [20] |
| Bortezomib + Dexamethasone | Newly Diagnosed Multiple Myeloma | Prospective | 92% | [21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A variety of human and murine lymphoma and multiple myeloma cell lines were used. Cells were cultured in RPMI-1640 or Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum.[22]
-
Drug Treatment: Cells were treated with increasing concentrations of the respective drugs for 48 to 72 hours.
-
Viability Assessment: Cell viability was typically assessed using a resazurin-based assay or trypan blue exclusion.[22][23] IC50 values were calculated from dose-response curves.
Caption: In Vitro Cytotoxicity Workflow.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were typically used.
-
Tumor Implantation: Human cancer cell lines were injected subcutaneously or orthotopically to establish tumors.
-
Drug Administration: Quisinostat was administered orally, while standard chemotherapy agents were given via intravenous or intraperitoneal injection at specified doses and schedules.[4]
-
Efficacy Evaluation: Tumor volume was measured regularly. Efficacy was assessed by tumor growth inhibition and, in some studies, by survival analysis.[14]
Caption: In Vivo Xenograft Workflow.
Conclusion
Quisinostat demonstrates potent anti-cancer activity in preclinical models of hematologic malignancies. While direct comparative data with standard chemotherapy agents is limited, the available evidence suggests that Quisinostat's IC50 values are in the nanomolar range, indicating high potency. In a clinical setting, Quisinostat has shown activity in cutaneous T-cell lymphoma and a high overall response rate in combination with bortezomib and dexamethasone for relapsed multiple myeloma.[16][17] This suggests that the primary therapeutic potential of Quisinostat may lie in its synergistic effects when combined with other anti-cancer agents, potentially allowing for lower doses of cytotoxic chemotherapy and overcoming drug resistance. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of Quisinostat as a monotherapy versus standard chemotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved Response Rates with Bortezomib in Relapsed or Refractory Multiple Myeloma: An Observational Study in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib Prevents Doxorubicin-Induced Multidrug Resistance in Canine and Mouse Lymphoma Cell Lines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CELL009 - Melphalan Resistance in Multiple Myeloma | ISEF [isef.net]
- 10. In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Phase II multicentre trial of oral quisinostat, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Clinical characteristics and outcomes of patients with diffuse large B cell lymphoma treated with R-CHOP-like or CHOP-like regimens: an 8-year experience from a single center - Huang - Annals of Palliative Medicine [apm.amegroups.org]
- 19. researchgate.net [researchgate.net]
- 20. High response rate to bortezomib with or without dexamethasone in patients with relapsed or refractory multiple myeloma: results of a global phase 3b expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and tolerability of bortezomib and dexamethasone in newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
